4,4,4-Trifluorobutanal
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4,4,4-trifluorobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJCDNUXDWFVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380365 | |
| Record name | 4,4,4-trifluorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-87-1 | |
| Record name | 4,4,4-trifluorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluorobutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4,4-Trifluorobutanal: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4,4,4-Trifluorobutanal (CAS No. 406-87-1). This fluorinated aldehyde is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The strategic introduction of the trifluoromethyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering field-proven insights and detailed experimental considerations.
Introduction: The Significance of Fluorinated Aldehydes in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (CF3), in particular, is a key moiety in numerous approved pharmaceuticals. This compound, a four-carbon aldehyde bearing a terminal trifluoromethyl group, serves as a valuable synthon for introducing this critical functional group into more complex molecular architectures. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the CF3 group, significantly influence its reactivity and the properties of its derivatives, making it a compound of high interest for the synthesis of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and for predicting the characteristics of its derivatives. While experimental data for some properties of this compound are not widely published, we can infer certain characteristics and present available data.
| Property | Value | Source |
| CAS Number | 406-87-1 | --INVALID-LINK--[1] |
| Molecular Formula | C4H5F3O | --INVALID-LINK--[1] |
| Molecular Weight | 126.08 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless liquid (inferred) | General knowledge |
| Boiling Point | Not widely reported | |
| Density | Not widely reported | |
| Solubility | Expected to be soluble in common organic solvents. | General knowledge |
Note: The related compound, 4,4,4-Trifluoro-1-butanol, has a reported boiling point of 123-127 °C and a density of 1.212 g/mL at 25 °C.[2] It is anticipated that this compound will have a lower boiling point due to the absence of hydrogen bonding.
Synthesis of this compound: A Practical Approach
This compound is often synthesized as an intermediate in the preparation of 4,4,4-trifluorobutanol. Common synthetic strategies involve the oxidation of the corresponding alcohol or the reaction of a Grignard reagent with a suitable formylating agent.
Oxidation of 4,4,4-Trifluoro-1-butanol
A reliable method for the preparation of this compound is the controlled oxidation of 4,4,4-Trifluoro-1-butanol. A variety of oxidizing agents can be employed, with the choice depending on the desired scale and selectivity.
Experimental Protocol: Swern Oxidation of 4,4,4-Trifluoro-1-butanol
This protocol is a well-established method for the mild oxidation of primary alcohols to aldehydes.
-
Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).
-
Slowly add dimethyl sulfoxide (DMSO, 2.4 equivalents) to the solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Oxidation: Add a solution of 4,4,4-Trifluoro-1-butanol (1.0 equivalent) in DCM dropwise to the activated DMSO, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes at this temperature.
-
Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.
Causality: The Swern oxidation is chosen for its mild reaction conditions, which minimize over-oxidation to the carboxylic acid and are generally tolerant of a wide range of functional groups. The low temperature is critical to the stability of the intermediate chlorosulfonium ylide.
Grignard Reaction Approach
An alternative synthesis involves the reaction of a 3,3,3-trifluoropropyl Grignard reagent with a formylating agent like N,N-dimethylformamide (DMF).[3]
Experimental Workflow: Grignard Synthesis of this compound
Caption: Grignard synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl group, which is further enhanced by the inductive effect of the neighboring trifluoromethyl group. This heightened electrophilicity makes it a highly reactive substrate for nucleophilic attack.
Nucleophilic Addition Reactions
This compound readily undergoes addition reactions with a variety of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and enolates. The trifluoromethyl group can influence the stereochemical outcome of these reactions.
Wittig Reaction
The Wittig reaction provides a powerful tool for the conversion of aldehydes to alkenes.[4][5] this compound is an excellent substrate for this transformation, allowing for the synthesis of various trifluoromethylated alkenes.
Reaction Scheme: Wittig Olefination of this compound
Caption: General workflow for the Wittig reaction.
Aldol Reaction
The presence of α-hydrogens allows this compound to participate in aldol reactions, both as an enolate precursor and as an electrophilic acceptor.[6][7] The electron-withdrawing trifluoromethyl group can affect the acidity of the α-protons and the stability of the resulting enolate.
Applications in Drug Development
The trifluoromethyl group is a privileged moiety in medicinal chemistry, often referred to as a "lipophilic hydrogen bond donor." Its incorporation can lead to improved metabolic stability, enhanced binding affinity through favorable interactions with biological targets, and modulated pKa of nearby functional groups. This compound serves as a key intermediate for introducing the 3,3,3-trifluoropropyl moiety into drug candidates.
Safety and Handling
Based on GHS classifications from PubChem, this compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a fluorinated aldehyde with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its heightened electrophilicity and the desirable properties conferred by the trifluoromethyl group make it a valuable tool for medicinal chemists. Further exploration of its reactivity and applications is warranted to fully exploit its potential in the discovery of next-generation therapeutics.
References
- 1. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4,4-三氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. magritek.com [magritek.com]
- 8. alfa-chemclinix.com [alfa-chemclinix.com]
An In-Depth Technical Guide to 4,4,4-Trifluorobutanal: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 4,4,4-trifluorobutanal, a valuable fluorinated building block for professionals in chemical research and drug development. We will delve into its fundamental properties, robust synthetic methodologies, and the strategic rationale for its application in medicinal chemistry, grounded in authoritative scientific principles.
Core Concepts: Nomenclature and Molecular Structure
This compound is an aliphatic aldehyde distinguished by a terminal trifluoromethyl (CF₃) group. This structural feature is pivotal, as it imparts unique electronic properties that are highly sought after in the design of modern pharmaceuticals.
The nomenclature and key identifiers for this compound are standardized as follows:
-
IUPAC Name : this compound[1]
-
Common Synonyms : 4,4,4-Trifluorobutyraldehyde
-
CAS Number : 406-87-1[1]
-
Molecular Formula : C₄H₅F₃O[1]
-
SMILES : O=CCC(F)(F)F[1]
The molecule's structure consists of a four-carbon butanal chain where the three hydrogen atoms on the terminal methyl group (C4) are substituted with fluorine atoms.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Profile
The integration of the highly electronegative trifluoromethyl group significantly influences the compound's physical and spectroscopic properties compared to its non-fluorinated analog, butanal.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 126.08 g/mol | --INVALID-LINK--[1] |
| Molecular Formula | C₄H₅F₃O | --INVALID-LINK--[1] |
| Physical Form | Expected to be a liquid | Inferred |
| Boiling Point | Data not readily available; likely volatile | N/A |
Expected Spectroscopic Data
-
¹H NMR (Proton NMR):
-
Aldehydic Proton (CHO): A characteristic downfield signal, likely a triplet, at δ 9.7-9.8 ppm due to coupling with the adjacent CH₂ group.
-
Methylene at C2 (-CH₂CHO): A multiplet (likely a doublet of triplets) around δ 2.6-2.8 ppm.
-
Methylene at C3 (-CH₂CF₃): A multiplet (quartet of triplets) shifted further downfield than a typical alkyl chain, around δ 2.4-2.6 ppm, due to the deshielding effect of the CF₃ group and coupling to both the adjacent CH₂ and CF₃ groups.
-
-
¹⁹F NMR (Fluorine NMR):
-
A single signal, a triplet, is expected around δ -66 to -70 ppm (relative to CFCl₃), with coupling to the adjacent CH₂ group. The large chemical shift range in ¹⁹F NMR makes it an excellent tool for confirming the presence of the trifluoromethyl group.[2]
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 200-205 ppm.
-
CF₃ Carbon: A quartet signal due to one-bond C-F coupling (¹JCF), typically found around δ 125-130 ppm.
-
Methylene Carbons (C2, C3): Signals in the aliphatic region, with C3 expected to show coupling to the fluorine atoms.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic aldehyde, expected at approximately 1720-1740 cm⁻¹.
-
Aldehydic C-H Stretch: Two distinct, weaker bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the 2720 cm⁻¹ peak is highly diagnostic for an aldehyde.[3]
-
C-F Stretch: Strong, intense absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the trifluoromethyl group.
-
Synthesis Methodologies: A Protocol-Driven Approach
The most direct and reliable route to this compound is through the selective oxidation of its corresponding primary alcohol, 4,4,4-trifluorobutan-1-ol. This precursor is commercially available or can be synthesized via several documented routes.[4][5]
Causality in Reagent Selection: The challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the carboxylic acid. Therefore, mild, selective oxidizing agents are required. Chromium-based reagents (like PCC) are effective but pose significant toxicity and disposal challenges. Modern, metal-free methods like the Swern and Dess-Martin periodinane (DMP) oxidations are preferred in both academic and industrial settings for their mild conditions, high yields, and broad functional group tolerance.[6][7][8][9][10][11]
Representative Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a self-validating system. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the more polar alcohol starting material and the appearance of the less polar aldehyde product.
Workflow Diagram: Synthesis of this compound
References
- 1. 4,4,4-TRIFLUORO-1-BUTANOL(461-18-7) 1H NMR spectrum [chemicalbook.com]
- 2. biophysics.org [biophysics.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
An In-Depth Technical Guide to the Physical Properties of 4,4,4-Trifluorobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorobutanal, a fluorinated aldehyde, is a compound of increasing interest in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the fundamental physical properties of this compound, such as its boiling point and density, is paramount for its effective use in synthesis, process development, and formulation. This guide provides a comprehensive overview of these key physical characteristics, methodologies for their determination, and essential safety and handling information.
Core Physical Properties of this compound
The physical properties of this compound are crucial for its handling, purification, and use in chemical reactions. Below is a summary of the available data for its boiling point and density.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 94-97 °C | 760 mmHg | |
| Density | 1.2 g/cm³ | Not Specified | |
| Molecular Formula | C₄H₅F₃O | [1] | |
| Molecular Weight | 126.08 g/mol | [1] | |
| CAS Number | 406-87-1 | [1] |
Note: The provided data for boiling point and density are sourced from chemical suppliers and may represent typical values rather than critically evaluated experimental data from primary literature. For applications requiring high precision, experimental verification is recommended.
Experimental Determination of Physical Properties
Accurate determination of the boiling point and density of this compound is essential for its characterization and use in quantitative studies. The following sections detail established experimental protocols for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, several methods can be employed. The choice of method often depends on the quantity of the sample available and the required accuracy.
This micro-method is ideal for small sample volumes.
Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor of the substance fills the capillary. Upon cooling, the vapor condenses, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[2]
Experimental Protocol:
-
Sample Preparation: Place a few drops of this compound into a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: Heat the bath gently and observe the capillary. A stream of bubbles will emerge from the open end of the capillary as the temperature rises.
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat and allow the bath to cool slowly.
-
Boiling Point Determination: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[2]
Causality Behind Experimental Choices: The capillary method is chosen for its efficiency with small sample sizes, minimizing waste of a potentially valuable fluorinated compound. The slow cooling step is critical for ensuring that the temperature reading accurately reflects the point where the external pressure and the vapor pressure of the sample are in equilibrium.
For larger quantities of the aldehyde, a simple distillation can be used to determine the boiling point.
Principle: The liquid is heated to its boiling point, the vapor is allowed to travel up a distillation column, and the temperature of the vapor in equilibrium with the liquid is measured.[3]
Experimental Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample and Boiling Chips: Place the this compound sample and a few boiling chips in the distillation flask.
-
Heating: Heat the flask gently.
-
Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. Record the temperature when it becomes constant as the liquid is distilling. This constant temperature is the boiling point.[3]
Causality Behind Experimental Choices: The distillation method is suitable when purification and boiling point determination are required simultaneously. The placement of the thermometer is crucial to measure the temperature of the vapor that is in equilibrium with the boiling liquid, providing an accurate boiling point reading.
Determination of Density
Density is a fundamental physical property defined as the mass per unit volume of a substance. The pycnometer method is a highly accurate technique for determining the density of liquids.[4]
Principle: A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water) of known density, and then filled with the sample liquid, the density of the sample can be calculated.[1][4]
Experimental Protocol:
-
Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh Empty: Accurately weigh the empty pycnometer (m₀).
-
Weigh with Water: Fill the pycnometer with deionized water of a known temperature, insert the stopper, and remove any excess water from the capillary. Dry the outside of the pycnometer and weigh it (m₁).
-
Weigh with Sample: Empty and dry the pycnometer. Fill it with this compound, insert the stopper, and remove any excess liquid. Dry the outside and weigh it (m₂).
-
Calculation:
-
Mass of water = m₁ - m₀
-
Volume of pycnometer (V) = (m₁ - m₀) / ρ_water (at the measured temperature)
-
Mass of sample = m₂ - m₀
-
Density of sample (ρ_sample) = (m₂ - m₀) / V
-
Causality Behind Experimental Choices: The pycnometer method is selected for its high precision. Using a reference liquid with a well-known density and temperature dependence allows for accurate calibration of the pycnometer's volume, which is the largest source of potential error. Maintaining a constant temperature is critical as density is temperature-dependent.
Safety and Handling
As a fluorinated aldehyde, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Flammability: The compound is expected to be flammable. Keep away from open flames, sparks, and other ignition sources.[1]
-
Toxicity: Aldehydes can be irritating to the skin, eyes, and respiratory tract.[1] Fluorinated compounds may have unique toxicological properties. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a foundational understanding of the key physical properties of this compound, specifically its boiling point and density. The detailed experimental protocols offer a practical framework for researchers to accurately determine these values in a laboratory setting. Adherence to the outlined safety and handling procedures is crucial when working with this and other fluorinated compounds. For mission-critical applications, it is recommended to consult primary literature or perform independent verification of these physical properties.
References
- 1. scribd.com [scribd.com]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. vernier.com [vernier.com]
- 4. che.utah.edu [che.utah.edu]
- 5. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
The Trifluoromethylated Aldehyde: A Keystone Building Block in Modern Organic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Influence of the Trifluoromethyl Group
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning molecular properties.[1] Among these, the trifluoromethyl (–CF₃) group holds a preeminent position.[2][3] Its introduction into organic molecules can dramatically alter their physical, chemical, and biological characteristics.[3][4] Trifluoromethylated aldehydes, in particular, have emerged as powerful and versatile building blocks, enabling the construction of complex molecular architectures with enhanced metabolic stability, binding affinity, and bioavailability.[2][5] This guide provides a comprehensive overview of the synthesis, unique properties, reactivity, and applications of trifluoromethylated aldehydes, offering field-proven insights for professionals in organic synthesis and drug development.
The trifluoromethyl group is a potent modulator of a molecule's electronic and steric properties. Its high electronegativity makes it strongly electron-withdrawing, which can significantly impact the reactivity of adjacent functional groups.[1][3] For instance, in trifluoromethylated aldehydes, this electronic pull increases the electrophilicity of the carbonyl carbon, often rendering it more susceptible to nucleophilic attack compared to its non-fluorinated analogs.[3] Furthermore, the –CF₃ group is highly lipophilic and metabolically stable, characteristics that are invaluable in the design of pharmaceuticals.[2][3] By enhancing a drug candidate's ability to traverse cell membranes and resist enzymatic degradation, the trifluoromethyl group can improve its pharmacokinetic profile and overall efficacy.[2][3]
I. Synthesis of Trifluoromethylated Aldehydes: Navigating the Methodologies
The preparation of trifluoromethylated aldehydes can be broadly categorized into two main strategies: the direct trifluoromethylation of aldehydes and the synthesis of molecules already containing the trifluoromethylated aldehyde moiety.
Direct α-Trifluoromethylation of Aldehydes
A significant breakthrough in this area is the organocatalytic α-trifluoromethylation of aldehydes. This method often employs a combination of a chiral imidazolidinone catalyst and a photocatalyst, such as one based on iridium.[5][6] This dual catalytic system allows for the enantioselective introduction of the trifluoromethyl group, yielding chiral α-trifluoromethylated aldehydes which are highly valuable precursors for asymmetric synthesis.[5][6]
Conceptual Workflow for Photocatalytic α-Trifluoromethylation:
Caption: Photocatalytic α-trifluoromethylation of aldehydes.
Synthesis from Trifluoromethylated Precursors
An alternative and often more practical approach involves the use of readily available starting materials that already contain the trifluoromethyl group. A common precursor is trifluoroacetaldehyde, which exists as a stable hydrate or ethyl hemiacetal due to the high electrophilicity of the carbonyl carbon.[7][8] These can be used directly in reactions or the free aldehyde can be generated in situ.[9][10]
II. Unique Properties and Handling of Trifluoromethylated Aldehydes
The presence of the trifluoromethyl group imparts distinct properties to aldehydes that necessitate specific handling procedures.
Physicochemical Properties
Trifluoromethylated aldehydes often exhibit higher boiling points compared to their non-fluorinated counterparts due to increased molecular weight and polarity. They are generally colorless to light yellow liquids.[11] The strong electron-withdrawing nature of the –CF₃ group makes the aldehyde prone to forming stable hydrates in the presence of water.[7]
| Property | 3-(Trifluoromethyl)benzaldehyde |
| Density | 1.301 g/cm³ |
| Boiling Point | 83-86°C |
| Flash Point | 68°C |
| Refractive Index | 1.465 |
| Table 1: Physical properties of a representative trifluoromethylated aldehyde.[11] |
Handling and Safety
Trifluoromethylated aldehydes are typically harmful if swallowed, in contact with skin, or inhaled.[12][13][14][15] They can cause skin and serious eye irritation, as well as respiratory irritation.[12][13][14][15] Therefore, they should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13][14][15] Some are also air-sensitive and should be stored under an inert atmosphere like argon.[12][16]
III. Reactivity and Synthetic Applications
The enhanced electrophilicity of the carbonyl carbon in trifluoromethylated aldehydes makes them highly reactive towards a variety of nucleophiles, opening up a wide range of synthetic transformations.
Nucleophilic Addition Reactions
Trifluoromethylated aldehydes readily undergo nucleophilic addition with organometallic reagents such as Grignard reagents and organolithium compounds.[17][18][19] These reactions provide access to valuable trifluoromethylated secondary alcohols.[20]
General Mechanism of Grignard Reaction with a Trifluoromethylated Aldehyde:
Caption: Grignard addition to a trifluoromethylated aldehyde.
It is important to note that the synthesis of Grignard reagents from trifluoromethyl-substituted aryl halides can present safety challenges, as they can be thermally unstable at higher concentrations.[21][22]
Aldol Reactions
Trifluoromethylated aldehydes are excellent electrophiles in aldol reactions, reacting with enolates derived from ketones, esters, and other carbonyl compounds to form β-hydroxy carbonyl compounds bearing a trifluoromethyl group.[23][24][25][26] Asymmetric variants of this reaction, often employing chiral catalysts, provide enantiomerically enriched products that are valuable chiral building blocks.[9][23][27]
Experimental Protocol: Asymmetric Aldol-type Reaction [23]
-
To a solution of the trifluoromethylated aldehyde in an appropriate solvent (e.g., toluene) at a reduced temperature (e.g., -20 °C), add the chiral organocatalyst (e.g., a quinine-derived urea).
-
Slowly add the ketone or a pre-formed enolate equivalent to the reaction mixture.
-
Stir the reaction at the specified temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-hydroxy-β-trifluoromethyl ketone.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of trifluoromethylated alkenes from trifluoromethylated aldehydes.[11][28][29] This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent).[29] The reaction generally proceeds with good yields, although stereoselectivity can be a challenge.[30] Modified procedures, such as the Horner-Wadsworth-Emmons reaction, can offer better control over the stereochemical outcome.
General Wittig Reaction Scheme:
Caption: Wittig olefination of a trifluoromethylated aldehyde.
Recent advancements have also demonstrated tandem acylation-Wittig reactions to synthesize trifluoromethylated furans.[31] and the use of in-situ generated trifluoroacetaldehyde for the synthesis of trifluoromethyl alkenes.[10]
IV. Applications in Drug Discovery and Beyond
The unique properties conferred by the trifluoromethyl group have led to the widespread use of trifluoromethylated aldehydes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4]
A significant number of FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in medicinal chemistry.[1] The incorporation of this moiety can lead to improved potency, selectivity, and metabolic stability.[2][5] Trifluoromethylated aldehydes serve as key intermediates in the synthesis of many of these complex drug molecules.[1][32][33] For example, they are used to construct trifluoromethylated alcohols, amines, and heterocycles, which are common pharmacophores.[9][34]
V. Conclusion and Future Perspectives
Trifluoromethylated aldehydes have firmly established themselves as indispensable reagents in modern organic synthesis. Their unique reactivity, driven by the powerful electron-withdrawing nature of the –CF₃ group, provides access to a vast array of valuable trifluoromethylated compounds. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the development of new, more efficient, and stereoselective methods for the synthesis and application of trifluoromethylated aldehydes will undoubtedly remain a vibrant and crucial area of research. The continued exploration of novel catalytic systems and the use of these versatile building blocks in complex molecule synthesis will pave the way for future innovations in chemistry and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 7. Fluoral - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. innospk.com [innospk.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. scholarship.richmond.edu [scholarship.richmond.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Wittig reaction - Wikipedia [en.wikipedia.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Transition-Metal-Free Synthesis of Trifluoromethylated Furans via a Bu3P-Mediated Tandem Acylation-Wittig Reaction [organic-chemistry.org]
- 32. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 33. researchgate.net [researchgate.net]
- 34. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
The Trifluoromethyl Group in Aldehydes: An In-depth Technical Guide to Synthesis, Reactivity, and Application
Abstract
The introduction of a trifluoromethyl (CF3) group into organic molecules offers a powerful strategy for modulating their chemical and physical properties. This guide provides a comprehensive technical overview of the profound electron-withdrawing effects of the trifluoromethyl group when appended to aldehydes. We will explore the synthesis of α-trifluoromethyl aldehydes, delve into their unique reactivity profiles in key organic transformations, and discuss their applications, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of trifluoromethylated aldehydes in their work.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its strong inductive effect significantly alters the electronic properties of adjacent functional groups, a feature that has been widely exploited in the design of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] When attached to an aldehyde, the CF3 group dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][5] This enhanced reactivity, coupled with the CF3 group's ability to improve metabolic stability and lipophilicity, makes trifluoromethylated aldehydes highly valuable synthetic intermediates.[6][7] This guide will provide a detailed exploration of the synthesis, reactivity, and practical applications of these important building blocks.
Synthesis of α-Trifluoromethyl Aldehydes
The efficient and stereocontrolled synthesis of α-trifluoromethyl aldehydes is a key challenge in organofluorine chemistry. One of the most successful approaches involves the direct α-trifluoromethylation of aldehydes.
Enantioselective α-Trifluoromethylation via Photoredox Organocatalysis
A groundbreaking method for the enantioselective α-trifluoromethylation of aldehydes has been developed, merging enamine and photoredox catalysis.[6][8][9] This approach utilizes a chiral imidazolidinone catalyst and a readily available iridium photocatalyst to achieve high yields and excellent enantioselectivities.[6][9]
Mechanism:
The catalytic cycle begins with the condensation of the aldehyde with the chiral amine catalyst to form an enamine. Simultaneously, the iridium photocatalyst, upon excitation with visible light, engages in a single electron transfer with a trifluoromethyl source (e.g., CF3I) to generate a trifluoromethyl radical. This radical then adds to the enamine, followed by oxidation and hydrolysis to yield the α-trifluoromethyl aldehyde and regenerate the catalyst.[9]
Experimental Protocol: General Procedure for Enantioselective α-Trifluoromethylation [9]
-
To a dry test tube, add the chiral imidazolidinone catalyst (0.20 equiv) and the iridium photocatalyst (0.005 equiv).
-
Add DMF to achieve a concentration of 0.3 M.
-
Degas the resulting yellow solution by three cycles of vacuum evacuation and argon backfill at -78 °C.
-
Add CF3I (~8 equiv), followed by the aldehyde (1.0 equiv) and 2,6-lutidine (1.1 equiv).
-
Place the reaction vessel near a 26 W compact fluorescent light bulb in a -20 °C bath for 7.5–8 hours.
-
Upon completion, the α-trifluoromethyl aldehyde can be used directly or, for purification and characterization, reduced in situ with NaBH4 (10 equiv) in CH2Cl2 and MeOH to the corresponding β-trifluoromethyl alcohol.
This method is compatible with a wide range of functional groups, including ethers, esters, and carbamates, and provides access to valuable enantioenriched building blocks.[9]
Enhanced Reactivity of Trifluoromethylated Aldehydes
The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, leading to enhanced reactivity towards nucleophiles compared to their non-fluorinated counterparts.[1][5][10]
Nucleophilic Addition
Trifluoromethylated aldehydes readily undergo nucleophilic addition reactions.[11][12] A common and synthetically useful transformation is the addition of trimethyl(trifluoromethyl)silane (TMSCF3, the Ruppert-Prakash reagent) to aldehydes, which serves as a source of the trifluoromethyl anion.[11][13][14]
Mechanism of Nucleophilic Addition:
The reaction is typically initiated by a nucleophilic activator, such as a fluoride source (e.g., TBAF), which attacks the silicon atom of TMSCF3 to liberate the trifluoromethyl anion. This highly reactive anion then adds to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup yields the trifluoromethylated alcohol.[11]
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainkart.com [brainkart.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
A Technical Guide to 4,4,4-Trifluorobutanal: Sourcing, Synthesis, and Application
For the modern researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a powerful tool to modulate lipophilicity, block metabolic degradation, and enhance binding affinity. 4,4,4-Trifluorobutanal (CAS No. 406-87-1) emerges as a critical C4 building block, providing a reactive aldehyde functionality tethered to this valuable trifluoromethyl motif.
This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality assessment, synthetic origins, and practical applications for professionals in the field.
Physicochemical Properties: A Data-Driven Profile
Understanding the fundamental properties of this compound is paramount for its effective use in synthesis, dictating everything from reaction setup to purification strategy. The compound is a volatile, colorless liquid with properties significantly influenced by the highly electronegative CF₃ group.
| Property | Value | Source(s) |
| CAS Number | 406-87-1 | [1] |
| Molecular Formula | C₄H₅F₃O | [2][3] |
| Molecular Weight | 126.08 g/mol | [2][3] |
| Boiling Point | 94-97 °C | [2][4] |
| Density | ~1.2 g/cm³ | [2][4][5][6] |
| Refractive Index | 1.316 - 1.339 (@ 25°C) | [2][4] |
| Flash Point | -3.6 °C | [2][5] |
| Synonyms | 4,4,4-Trifluorobutyraldehyde, 3-(Trifluoromethyl)propanal | [1][2] |
Commercial Availability and Sourcing
This compound is available from a range of specialty chemical suppliers, catering to both research and bulk-scale needs. It is often sold as a technical grade product (≥95% purity) and may also be offered as a more stable hydrate form (CAS No. 1448773-75-8).[7] When sourcing this reagent, it is crucial to verify the form (anhydrous vs. hydrate) and purity with the supplier, as residual water or starting materials can impact sensitive reactions.
| Supplier | Location | Notes |
| CHEMLYTE SOLUTIONS | China | Manufactory offering industrial grade material.[2] |
| Apollo Scientific | UK / US | Offers the hydrate form (≥95% purity) from stock.[7] |
| Oakwood Products | USA | Lists technical grade 4,4,4-Trifluorobutyraldehyde. |
| Matrix Scientific | USA | Supplies technical grade material in research quantities.[8] |
| ChemicalBook | Global | A directory listing multiple suppliers, including Career Henan Chemical Co.[1][8] |
| ECHEMI | Global | A platform listing various Chinese manufacturers and suppliers.[2] |
| FINETECH INDUSTRY | - | Offers the compound with options for custom synthesis and bulk quantities.[3] |
Quality Control: Synthesis, Stability, and Purification
The utility of this compound in exacting synthetic applications is directly tied to its purity. Understanding its synthesis provides insight into potential impurities and informs purification strategies.
Common Synthetic Pathways
Two primary routes dominate the synthesis of this compound, each with its own impurity profile.
-
Oxidation of 4,4,4-Trifluorobutanol: This common laboratory and industrial method involves the oxidation of the corresponding primary alcohol. Reagents like TEMPO/NaOCl are effective.[9] The primary impurities would be the unreacted starting alcohol and the over-oxidized product, 4,4,4-trifluorobutanoic acid.
-
Hydroformylation of 3,3,3-Trifluoropropene: A highly atom-economical industrial process, this involves the reaction of 3,3,3-trifluoropropene with syngas (CO/H₂).[5][10] This reaction can produce both the desired linear aldehyde and its branched isomer, 2-(trifluoromethyl)propanal, which can be difficult to separate due to similar boiling points.[5][10]
Stability and Handling Considerations
Aldehydes are prone to oxidation and polymerization. This compound is noted to be stable under recommended storage conditions (cool, dry, well-ventilated).[11] However, its low flashpoint of -3.6 °C necessitates handling in an inert atmosphere, away from ignition sources.[2][5] The availability of a hydrate form suggests that the anhydrous aldehyde may be susceptible to hydration or require more stringent storage conditions to prevent degradation.[7]
Purification Protocol: Bisulfite Adduct Formation
For applications requiring high purity, a classical and effective method for purifying aldehydes is through the formation of a reversible bisulfite adduct. This protocol selectively removes the aldehyde from organic impurities.
Protocol: Purification via Sodium Bisulfite Adduct
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent like diethyl ether.
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Slowly add the bisulfite solution to the ethereal solution of the aldehyde while stirring vigorously. A white precipitate of the bisulfite adduct will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
-
Isolation and Washing:
-
Filter the white solid adduct using a Büchner funnel.
-
Wash the solid sequentially with diethyl ether (to remove non-polar impurities) and a small amount of cold ethanol.
-
Dry the adduct under vacuum.
-
-
Regeneration of the Aldehyde:
-
Suspend the purified bisulfite adduct in water.
-
Regenerate the aldehyde by adding either a saturated aqueous solution of sodium carbonate (Na₂CO₃) or dilute hydrochloric acid (HCl) until the solution is basic or acidic, respectively, and the solid dissolves.
-
The pure aldehyde will separate as an organic layer. Extract the aqueous layer with a low-boiling-point solvent (e.g., dichloromethane).
-
-
Final Workup:
-
Combine the organic extracts.
-
Dry the solution over anhydrous magnesium sulfate (MgSO₄).
-
Filter and carefully remove the solvent by distillation. Caution: Due to the aldehyde's volatility, use a rotary evaporator with controlled temperature and pressure.
-
This self-validating protocol ensures that only the aldehydic component is isolated and regenerated, providing a significant increase in purity.
Applications in Drug Discovery and Development
The primary value of this compound lies in its utility as a versatile intermediate for introducing the 4,4,4-trifluorobutyl moiety into complex molecules. This is most commonly achieved through reductive amination.
Experimental Causality: The trifluoromethyl group is a bioisostere for various groups and can significantly enhance a drug candidate's profile. Its introduction can:
-
Block Metabolic Oxidation: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic attack by cytochrome P450 enzymes. Placing this group at a metabolically labile position can dramatically increase a drug's half-life.
-
Increase Lipophilicity: The CF₃ group increases lipophilicity, which can improve membrane permeability and cell penetration, a critical factor for oral bioavailability and targeting intracellular proteins.
-
Modulate pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic amines, altering their ionization state at physiological pH and thereby influencing receptor binding and solubility.
Patents demonstrate the use of this compound in the synthesis of phthalazinone derivatives for cancer treatment and in the development of novel pesticides, highlighting its broad utility.[12][13] Its reaction with Grignard reagents is also a documented pathway to create more complex fluorinated alcohols.[14]
Safety, Handling, and Storage
As a low-flashpoint, volatile aldehyde, this compound requires careful handling.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Grounding and bonding of containers are necessary to prevent static discharge.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
Hazards: It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2]
By understanding its properties, sourcing channels, and synthetic context, researchers can effectively and safely leverage this compound as a key tool in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. 4,4,4-TRIFLUOROBUTYRALDEHYDE | 406-87-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 4,4,4-TRIFLUOROBUTYRALDEHYDE | CAS: 406-87-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Cas 406-87-1,4,4,4-TRIFLUOROBUTYRALDEHYDE | lookchem [lookchem.com]
- 5. This compound | CAS#:406-87-1 | Chemsrc [chemsrc.com]
- 6. 406-87-1 CAS MSDS (4,4,4-TRIFLUOROBUTYRALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Fluorinated Hydrates Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 8. 406-87-1 CAS Manufactory [m.chemicalbook.com]
- 9. A NOVEL ALPHA-(N-SULFONAMIDO) ACETAMIDE COMPOUND INCORPORATING DEUTERIUM AS INHIBITOR OF BETA AMYLOID PEPTIDE PRODUCTION - Patent 2408757 [data.epo.org]
- 10. d-nb.info [d-nb.info]
- 11. lookchem.com [lookchem.com]
- 12. WO2015037939A1 - A novel phtalazinone derivatives and manufacturing process thereof - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 4,4,4-Trifluorobutanal: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 4,4,4-Trifluorobutanal, a pivotal fluorinated building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, established synthetic routes, and characteristic reactivity. The strategic incorporation of the trifluoromethyl group (–CF3) imparts unique electronic properties that are highly sought after in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile aldehyde. We will explore the causality behind experimental choices, present detailed protocols, and underscore the compound's significance in creating next-generation chemical entities.
Core Compound Identification
-
Compound Name: this compound
-
CAS Number: 406-87-1[1]
-
Molecular Formula: C₄H₅F₃O[1]
-
Synonyms: 4,4,4-Trifluorobutyraldehyde[1]
The structure of this compound is characterized by a four-carbon chain with a terminal aldehyde group and a trifluoromethyl group at the opposing end. The potent electron-withdrawing nature of the –CF3 group significantly influences the reactivity of the aldehyde moiety and the overall physicochemical properties of the molecule. This makes it a valuable intermediate for introducing fluorine into more complex molecular architectures, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Weight | 126.08 g/mol | PubChem[1] |
| Molecular Formula | C₄H₅F₃O | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 406-87-1 | PubChem[1] |
| Density | 1.2±0.1 g/cm³ (Predicted) | ChemSrc |
| Boiling Point | 55.5±35.0 °C at 760 mmHg (Predicted) | ChemSrc[5] |
| Flash Point | 33.8±17.0 °C (Predicted) | ChemSrc[5] |
Synthesis of this compound
The preparation of this compound is most effectively achieved through the formylation of a trifluoroalkyl Grignard reagent. This method provides a direct and relatively high-yielding pathway to the target aldehyde.
Grignard Reagent Formation and Formylation
The primary synthetic route involves a two-step process starting from a 3-halo-1,1,1-trifluoropropane precursor.[6]
-
Grignard Reagent Formation: 3-halo-1,1,1-trifluoropropane (typically the bromo or chloro derivative) is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 1,1,1-trifluoropropylmagnesium halide. The use of an ether solvent is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.
-
Formylation: The prepared Grignard reagent is then reacted with a formylating agent, most commonly N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF. Subsequent acidic workup hydrolyzes the intermediate to yield this compound.[6]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
Key Reactions and Mechanistic Insights
The aldehyde functionality of this compound is the primary site of its reactivity, undergoing typical aldehyde reactions such as oxidation, reduction, and nucleophilic addition.
Reduction to 4,4,4-Trifluorobutanol
A foundational reaction is the reduction of the aldehyde to its corresponding primary alcohol, 4,4,4-Trifluorobutanol. This alcohol is itself a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals.[7] The reduction is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[6]
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent during workup to yield the final alcohol product.
Reaction Mechanism Diagram
Caption: Mechanism for the reduction of this compound.
Applications in Research and Drug Development
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug design to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] this compound serves as a key starting material for introducing the trifluoroethyl-ethyl moiety into larger molecules.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the –CF3 group resistant to metabolic degradation, particularly oxidation by Cytochrome P450 enzymes.[2] Incorporating this group can block undesirable metabolic pathways, thereby increasing the half-life and bioavailability of a drug.
-
Modulation of pKa: The strong electron-withdrawing effect of the –CF3 group can lower the pKa of nearby basic functional groups, such as amines. This modulation can be critical for optimizing a drug's solubility, cell permeability, and target binding affinity.[3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and, in some contexts, non-classical hydrogen bonds. This can lead to a significant increase in binding potency.
This building block and its derivatives are used in the synthesis of a range of therapeutic agents, including monoamine oxidase B inhibitors, central nervous system inhibitors, anti-schizophrenia drugs, and immune agents.[7]
Experimental Protocol: Reduction to 4,4,4-Trifluorobutanol
This protocol describes a representative procedure for the reduction of this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of methanol. Place the flask in an ice bath and stir to cool the solution to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.3-0.5 molar equivalents) to the cooled solution in small portions. Causality Note: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent the rapid evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Causality Note: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,4,4-Trifluorobutanol. The product can be further purified by distillation if necessary.
Handling and Safety
This compound is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8]
References
- 1. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. 4,4,4-Trifluorobutanol | CAS#:461-18-7 | Chemsrc [chemsrc.com]
- 6. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 7. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. airgas.com [airgas.com]
The Dichotomous Reactivity of α-Trifluoromethyl Carbonyls: An In-depth Technical Guide
Abstract
The introduction of a trifluoromethyl (CF₃) group adjacent to a carbonyl moiety imparts a unique and powerful dichotomy to the molecule's reactivity profile. This guide provides an in-depth exploration of the electronic and steric effects of the α-trifluoromethyl group, elucidating its profound impact on the reactivity of aldehydes and ketones. We will dissect the enhanced electrophilicity of the carbonyl carbon, the surprising stability of its hydrates and hemiacetals, and the nuances of its enolization and participation in a range of synthetically valuable transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical properties of α-trifluoromethyl carbonyl compounds in their synthetic and medicinal chemistry endeavors.
The Electronic Influence of the Trifluoromethyl Group: A Double-Edged Sword
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1][2] This is a direct consequence of the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I) that polarizes the C-F bonds and, by extension, the C-C bond connecting the CF₃ group to the carbonyl. This electronic perturbation is the primary driver of the unique reactivity observed in α-trifluoromethyl carbonyl compounds.
The most immediate consequence of this strong electron withdrawal is a significant increase in the electrophilicity of the carbonyl carbon.[3] This heightened reactivity makes α-trifluoromethyl ketones and aldehydes exceptionally susceptible to nucleophilic attack, a characteristic that has been widely exploited in the synthesis of complex fluorinated molecules.[4][5][6][7]
However, this enhanced electrophilicity also leads to a notable phenomenon: the formation of stable hydrates and hemiacetals. In aqueous or alcoholic media, α-trifluoromethyl carbonyls readily exist in equilibrium with their hydrated or hemiacetal forms, often favoring the adduct. This stability can be attributed to the relief of the electronic strain on the highly electrophilic carbonyl carbon upon addition of a nucleophile.
Nucleophilic Addition: A Gateway to Fluorinated Architectures
The pronounced electrophilicity of α-trifluoromethyl carbonyls makes them excellent substrates for a wide array of nucleophilic addition reactions. These reactions are often high-yielding and serve as a cornerstone for the synthesis of trifluoromethylated alcohols, amines, and other valuable building blocks.[8][9]
Addition of Organometallic Reagents
Grignard reagents, organolithiums, and other organometallic nucleophiles readily add to α-trifluoromethyl ketones and aldehydes to furnish the corresponding tertiary and secondary trifluoromethylated alcohols. The reactions are typically fast and efficient; however, the high reactivity of the carbonyl can sometimes lead to side reactions if not properly controlled.
The Ruppert-Prakash Reagent and Nucleophilic Trifluoromethylation
A particularly noteworthy nucleophilic addition is the use of (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[8][9] In the presence of a fluoride source (e.g., TBAF), TMSCF₃ delivers a "naked" trifluoromethyl anion equivalent that readily adds to aldehydes and ketones.[8] This method is a powerful tool for the synthesis of molecules bearing a geminal bis(trifluoromethyl) carbinol moiety.
Heteroatomic Nucleophiles
Nitrogen, oxygen, and sulfur-based nucleophiles also exhibit high reactivity towards α-trifluoromethyl carbonyls. For instance, the reaction with amines can lead to the formation of hemiaminals or, upon dehydration, imines. The synthesis of α-trifluoromethyl-amines from aldehydes or ketones using benzylamine followed by trifluoromethylation with the Ruppert-Prakash reagent is a well-established protocol.[10]
The Complex Landscape of Enolate Chemistry
The electron-withdrawing nature of the trifluoromethyl group also influences the acidity of the α-protons. While one might expect a significant increase in acidity, the reality is more complex. The enolates of α-trifluoromethyl carbonyls are destabilized by the adjacent electron-withdrawing CF₃ group, making their formation less favorable than might be anticipated.
Despite this, the synthesis of α-trifluoromethyl ketones can be achieved through the trifluoromethylation of silyl enol ethers.[11] Copper-catalyzed methods utilizing electrophilic trifluoromethylating agents, such as Togni's reagent, have proven effective for this transformation.[11][12]
Experimental Protocol: Copper-Catalyzed α-Trifluoromethylation of a Silyl Enol Ether
-
To a dry flask under an inert atmosphere, add CuSCN (0.1 mmol).
-
Add the silyl enol ether (1.0 mmol) and Togni's reagent II (1.2 mmol) in a suitable solvent (e.g., DMF).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stereoselective Transformations: Controlling Chirality
The development of stereoselective methods for the synthesis of chiral molecules containing a trifluoromethyl group is of paramount importance, particularly in drug discovery.[13][14] The unique steric and electronic properties of the CF₃ group can be leveraged to achieve high levels of stereocontrol.
Enantioselective Aldol Reactions
Organocatalytic, enantioselective vinylogous aldol reactions between alkylidenepyrazolones and trifluoromethyl ketones have been developed to synthesize chiral tertiary alcohols bearing a trifluoromethyl group with excellent diastereoselectivity and good enantioselectivity.[15]
Asymmetric α-Trifluoromethylation
A conceptually novel approach to the asymmetric α-trifluoromethylation of aldehydes has been achieved through the merger of enamine and organometallic photoredox catalysis.[13] This method allows for the enantioselective construction of trifluoromethyl-containing stereocenters.
Cycloaddition Reactions: The Influence of the CF₃ Group
The trifluoromethyl group can also significantly influence the reactivity and selectivity of cycloaddition reactions. Computational studies have shown that the inductive and conjugative effects of fluorine-containing substituents impact normal and inverse electron-demand Diels-Alder and 1,3-dipolar cycloadditions differently.[16][17] For instance, the presence of a trifluoroacetyl group (COCF₃) can enhance the dienophilicity of a molecule in a Diels-Alder reaction. A general approach for preparing polyfunctionalized 3-trifluoromethylpyrazoles involves a (3 + 2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones.[18]
Applications in Medicinal Chemistry and Drug Design
The unique properties conferred by the α-trifluoromethyl group make these carbonyl compounds exceptionally valuable in medicinal chemistry.[2][4][7][19][20]
-
Enzyme Inhibition: Trifluoromethyl ketones are potent inhibitors of various enzymes, particularly serine and cysteine proteases.[3] The electron-deficient carbonyl carbon mimics the transition state of peptide bond hydrolysis, leading to strong and often irreversible inhibition.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can improve the pharmacokinetic profile of a drug candidate.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or isopropyl group.[7] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and selectivity for a biological target.
-
Lipophilicity: The incorporation of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1][21]
Data Summary
| Property | Influence of α-Trifluoromethyl Group | Consequence |
| Carbonyl Electrophilicity | Strong inductive electron withdrawal | Increased susceptibility to nucleophilic attack |
| Hydrate/Hemiacetal Stability | Stabilization of the tetrahedral intermediate | Can be the predominant species in protic solvents |
| α-Proton Acidity | Increased due to inductive effect | Facilitates enolate formation under specific conditions |
| Metabolic Stability | High C-F bond strength | Resistance to oxidative metabolism |
| Lipophilicity | Increased | Enhanced membrane permeability |
Visualizations
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]
- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 13. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of α-CF<sub>3</sub>-Substituted Carbonyl Compounds with Relative and Absolute Stereocontrol Using Electrophil… [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jelsciences.com [jelsciences.com]
- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,4,4-Trifluorobutanal from 4,4,4-Trifluorobutanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Aldehydes in Modern Chemistry
Fluorinated compounds are of paramount importance in the pharmaceutical, agrochemical, and material science industries. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 4,4,4-Trifluorobutanal is a valuable fluorinated building block, serving as a precursor for the synthesis of more complex molecules where the trifluoromethyl group can impart these desirable characteristics.[1] This document provides a detailed guide for the synthesis of this compound from its corresponding alcohol, 4,4,4-trifluorobutanol, focusing on practical and reliable oxidation methodologies.
Choosing the Right Oxidation Strategy: A Comparative Overview
The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, over-oxidation to the corresponding carboxylic acid is a common side reaction. Therefore, the choice of a mild and selective oxidizing agent is crucial. For the synthesis of this compound, two highly effective methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
| Oxidation Method | Reagents | Typical Temperature | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild conditions, high yields, simple work-up, long shelf-life of reagent.[2][3][4][5] | Potentially explosive nature of DMP, relatively high cost.[4] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | Mild conditions, excellent functional group tolerance, avoids heavy metals.[6][7][8] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[6] |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of 4,4,4-Trifluorobutanol
The Dess-Martin oxidation is a reliable and experimentally straightforward method for the oxidation of primary alcohols to aldehydes.[2][3][4] It operates at room temperature and typically provides high yields with a simple work-up procedure.[4]
Reaction Scheme:
Materials:
-
4,4,4-Trifluorobutanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
To a solution of 4,4,4-trifluorobutanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen), add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Shake the funnel vigorously until the organic layer becomes clear. The iodine-containing byproducts are reduced by the thiosulfate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Caution: this compound is a volatile compound, so care should be taken during solvent removal.[9]
-
The crude product can be further purified by distillation or column chromatography on silica gel.
Workflow for Dess-Martin Oxidation:
Caption: Workflow for the Dess-Martin Oxidation of 4,4,4-Trifluorobutanol.
Protocol 2: Swern Oxidation of 4,4,4-Trifluorobutanol
The Swern oxidation is another excellent method for the synthesis of aldehydes from primary alcohols, particularly for sensitive substrates, due to its very mild reaction conditions.[6][7][8]
Reaction Scheme:
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
4,4,4-Trifluorobutanol
-
Triethylamine (Et₃N)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnels
-
Argon or Nitrogen gas inlet
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM in a three-neck flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.5 eq) in anhydrous DCM via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 4,4,4-trifluorobutanol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.
-
Slowly add triethylamine (5.0 eq) to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Caution: this compound is volatile.[9]
-
The crude product can be purified by distillation.
Workflow for Swern Oxidation:
Caption: Workflow for the Swern Oxidation of 4,4,4-Trifluorobutanol.
Purification and Characterization
Purification:
This compound is a volatile liquid.[9] Purification is typically achieved by fractional distillation under atmospheric or reduced pressure. For removal of any unreacted starting material or over-oxidized carboxylic acid, a bisulfite workup can be employed. A patent for the synthesis of 4,4,4-trifluorobutanol mentions the purification of this compound with sodium bisulfite.[10]
Characterization:
The successful synthesis of this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal (CHO) between δ 9-10 ppm. The methylene protons adjacent to the carbonyl and the trifluoromethyl group will also exhibit distinct signals with characteristic splitting patterns due to H-H and H-F coupling.
-
¹³C NMR: The carbon NMR spectrum will show a downfield signal for the carbonyl carbon (CHO) typically above δ 200 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[11][12][13] A single signal, a triplet due to coupling with the adjacent methylene protons, is expected for the CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group adjacent to a methylene group.[12]
Safety and Handling
-
Dess-Martin Periodinane (DMP): DMP is an oxidizing agent and may intensify fire. It can also cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Swern Oxidation Reagents: Oxalyl chloride is corrosive and toxic. DMSO is readily absorbed through the skin. Triethylamine is a corrosive and flammable liquid. All manipulations should be performed in a fume hood with appropriate PPE. The reaction is exothermic and produces carbon monoxide, a toxic gas.[6]
-
This compound: This compound is flammable and may cause skin, eye, and respiratory irritation.[14] Handle in a well-ventilated area and avoid inhalation of vapors.[9] Store in a cool, dry place away from ignition sources.
Conclusion
The oxidation of 4,4,4-trifluorobutanol to this compound can be effectively achieved using either the Dess-Martin periodinane or Swern oxidation protocols. The choice between these methods will depend on factors such as scale, cost, and the sensitivity of other functional groups in the molecule. Both methods offer mild conditions and good yields, providing reliable access to this important fluorinated building block. Proper purification and characterization are essential to ensure the quality of the final product for subsequent applications in research and development.
References
- 1. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scribd.com [scribd.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. CAS 406-87-1: 4,4,4-trifluorobutyraldehyde | CymitQuimica [cymitquimica.com]
- 10. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 11. biophysics.org [biophysics.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4,4-Trifluorobutanal in the Synthesis of Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl Group and the Utility of 4,4,4-Trifluorobutanal
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This small, highly electronegative moiety can dramatically enhance a compound's metabolic stability, bioavailability, and binding affinity to biological targets.[1] Consequently, trifluoromethylated compounds are prevalent in a wide array of pharmaceuticals and agrochemicals.[2][3] this compound emerges as a key building block in this context, offering a reactive aldehyde functionality tethered to a trifluoromethyl group, which serves as a versatile handle for the construction of complex trifluoromethylated architectures.
This guide provides detailed application notes and protocols for the use of this compound as a precursor in several fundamental carbon-carbon bond-forming reactions, enabling the synthesis of a diverse range of trifluoromethylated compounds.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₄H₅F₃O | PubChem |
| Molecular Weight | 126.08 g/mol | PubChem |
| Boiling Point | 60.3 °C at 760 mmHg | Chemsrc |
| Density | 1.2 g/cm³ | Chemsrc |
| Flash Point | -3.6 °C | Chemsrc |
| CAS Number | 406-87-1 | PubChem |
Safety and Handling:
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Due to its volatility and potential for irritation, avoid inhalation of vapors and contact with skin and eyes.[5] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] In case of accidental release, use absorbent materials for containment and dispose of as hazardous waste.[5]
Application 1: Synthesis of Trifluoromethylated Alkenes via the Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[6] When applied to this compound, it provides a direct route to trifluoromethyl-substituted alkenes, which are valuable intermediates in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde and the stereochemical outcome of the reaction.
Diagram of the Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction with this compound.
Protocol: Synthesis of 1,1,1-Trifluoro-5-phenylpent-3-ene
This protocol describes a general procedure for the Wittig reaction between this compound and a stabilized phosphorus ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Ylide Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise with stirring. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired trifluoromethylated alkene.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by water. Therefore, anhydrous solvents and inert atmosphere are crucial for the success of the reaction.
-
Low-Temperature Addition: The addition of the aldehyde at low temperature (-78 °C) helps to control the initial nucleophilic addition and can influence the stereoselectivity of the reaction.
-
Stabilized vs. Unstabilized Ylides: The choice of the phosphonium salt (and thus the ylide) will determine the stereochemical outcome. Stabilized ylides generally favor the formation of (E)-alkenes, while unstabilized ylides tend to yield (Z)-alkenes.[6]
Application 2: Synthesis of Trifluoromethylated β-Hydroxy Carbonyls via the Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[7] Using this compound as the electrophile in a crossed Aldol reaction with a ketone provides access to trifluoromethylated β-hydroxy ketones, which are valuable chiral building blocks.
Diagram of the Aldol Condensation Workflow
Caption: General workflow for the Aldol condensation with this compound.
Protocol: Synthesis of 5,5,5-Trifluoro-4-hydroxy-2-pentanone
This protocol outlines a base-catalyzed crossed Aldol condensation between this compound and acetone.
Materials:
-
Acetone
-
Sodium hydroxide (NaOH)
-
This compound
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
-
Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (0.1 equivalents) in a mixture of water and ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add acetone (5-10 equivalents) to the cooled base solution with stirring.
-
-
Aldol Addition:
-
Slowly add this compound (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution by adding dilute HCl until it is slightly acidic (pH ~6).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated β-hydroxy ketone.
-
Causality Behind Experimental Choices:
-
Excess Ketone: Using a large excess of the ketone (acetone in this case) helps to minimize the self-condensation of the aldehyde and promotes the desired crossed Aldol reaction.
-
Low Temperature: The reaction is performed at low temperature to control the reaction rate and prevent side reactions, such as dehydration of the aldol adduct to form an α,β-unsaturated ketone.
-
Weak Base: A relatively weak base like sodium hydroxide is often sufficient for deprotonating the ketone to form the enolate. For less acidic ketones, a stronger base like lithium diisopropylamide (LDA) may be necessary.
Application 3: Synthesis of Trifluoromethylated Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[8] This reaction is of significant importance in the synthesis of alkaloids and other pharmacologically active compounds.[9] The use of this compound in this reaction allows for the introduction of a trifluoromethyl group at the 1-position of the tetrahydro-β-carboline ring system.
Diagram of the Pictet-Spengler Reaction Workflow
Caption: General workflow for the Pictet-Spengler reaction with this compound.
Protocol: Synthesis of 1-(3,3,3-Trifluoropropyl)-1,2,3,4-tetrahydro-β-carboline
This protocol provides a general procedure for the Pictet-Spengler reaction between tryptamine and this compound.
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a solution of tryptamine (1.0 equivalent) in anhydrous DCM, add this compound (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Cyclization:
-
Slowly add trifluoroacetic acid (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the solution is basic (pH ~8).
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired trifluoromethylated tetrahydro-β-carboline.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst (TFA) is essential for the formation of the electrophilic iminium ion intermediate, which then undergoes intramolecular cyclization. Other acids such as hydrochloric acid or formic acid can also be used.[2]
-
Anhydrous Solvent: While not as critical as in the Wittig reaction, using an anhydrous solvent can improve the efficiency of the initial imine formation.
-
Reaction Time and Temperature: The reaction is typically run at room temperature for an extended period to ensure complete cyclization. In some cases, gentle heating may be required to drive the reaction to completion.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of trifluoromethylated compounds. The protocols outlined in this guide for the Wittig, Aldol, and Pictet-Spengler reactions provide a solid foundation for researchers to explore the rich chemistry of this fluorinated aldehyde. The strong electron-withdrawing effect of the trifluoromethyl group imparts unique reactivity to the aldehyde, which can be harnessed to construct complex molecules with potential applications in drug discovery and materials science. Careful consideration of reaction conditions, particularly the choice of base, solvent, and temperature, is crucial for achieving high yields and selectivities in these transformations.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldol Condensation Reactions Involving 4,4,4-Trifluorobutanal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The aldol condensation is a powerful C-C bond-forming reaction that provides access to β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis. This document provides a detailed guide to the aldol condensation of 4,4,4-trifluorobutanal, a valuable building block for the synthesis of trifluoromethylated compounds. We will explore the nuances of its reactivity, offering detailed protocols for base-catalyzed, acid-catalyzed, and organocatalyzed transformations, along with insights into potential challenges and troubleshooting.
Introduction: The Significance of Trifluoromethylated Aldol Adducts
The trifluoromethyl group is a key structural motif in a multitude of pharmaceutical agents and agrochemicals. Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's conformation, pKa, and binding affinity to biological targets. The aldol reaction, a classic method for constructing carbon-carbon bonds, offers a direct route to trifluoromethylated β-hydroxy aldehydes and their corresponding α,β-unsaturated derivatives. These products serve as versatile precursors for the synthesis of more complex fluorinated molecules, including amino alcohols, polyketides, and heterocyclic systems, which are of significant interest in drug discovery.
This compound presents a unique set of challenges and opportunities in aldol condensations. The potent electron-withdrawing effect of the distal CF₃ group enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons. This heightened reactivity necessitates careful control of reaction conditions to prevent side reactions such as polymerization and decomposition. A patent describing the synthesis of 4,4,4-trifluorobutanol from this compound notes that the aldehyde is prone to self-decomposition and the formation of tar-like substances, underscoring the need for mild and efficient reaction protocols[1].
Mechanistic Considerations: The Influence of the Trifluoromethyl Group
The trifluoromethyl group in this compound exerts a significant inductive effect (-I) that propagates through the carbon chain, influencing the reactivity at both the α-carbon and the carbonyl group.
-
Increased Acidity of α-Protons: The electron-withdrawing CF₃ group stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. This enhanced acidity means that weaker bases can be employed for enolate formation compared to non-fluorinated analogues, potentially minimizing base-induced side reactions.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The inductive effect also makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This increased electrophilicity can lead to faster reaction rates but also increases the risk of undesired reactions, such as polymerization, particularly under strong acidic or basic conditions.
Visualizing the Reaction Pathways
Caption: Figure 1. General Mechanistic Pathways for Aldol Condensation.
Experimental Protocols
Given the reactivity of this compound, it is crucial to handle the material with care. It is advisable to store it under an inert atmosphere at low temperatures and to use it promptly after purification.
Protocol 1: Base-Catalyzed Self-Aldol Condensation
This protocol aims for the formation of the β-hydroxy aldehyde under mild basic conditions to minimize side reactions.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃) or a mild organic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Catalyst Addition: Slowly add a catalytic amount of a mild base such as potassium carbonate (0.2 eq) or triethylamine (0.2 eq). The use of strong bases like NaOH or LDA should be approached with caution as they can promote undesired side reactions[2].
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy aldehyde.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction (Crossed Aldol)
Organocatalysis, particularly with proline, has emerged as a powerful tool for asymmetric aldol reactions of fluorinated aldehydes[3][4]. This protocol describes a crossed aldol reaction where this compound acts as the electrophile with a ketone as the nucleophile.
Materials:
-
This compound
-
A ketone (e.g., acetone, cyclohexanone)
-
(S)-Proline or (R)-Proline
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (2.0-5.0 eq) and the chiral proline catalyst (10-30 mol%) in the anhydrous solvent.
-
Aldehyde Addition: Slowly add this compound (1.0 eq) to the stirred solution at room temperature. The use of an excess of the ketone helps to minimize the self-condensation of the aldehyde[5].
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from several hours to a few days depending on the substrates.
-
Workup: Upon completion, add water to the reaction mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Protocol 3: Acid-Catalyzed Aldol Condensation (Mukaiyama Aldol Reaction)
Direct acid-catalyzed aldol reactions of highly electrophilic aldehydes can be prone to polymerization[6]. A milder alternative is the Mukaiyama aldol reaction, which involves the use of a silyl enol ether as the nucleophile and a Lewis acid catalyst[7][8][9].
Materials:
-
This compound
-
A silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
A mild Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution.
-
Nucleophile Addition: Slowly add the silyl enol ether (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature, and then extract the product with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Comparative Overview of Protocols
| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Proline-Catalyzed | Protocol 3: Mukaiyama Aldol |
| Catalyst | Mild Base (e.g., K₂CO₃) | (S)- or (R)-Proline | Lewis Acid (e.g., TiCl₄) |
| Nucleophile | Enolate of this compound | Enamine of a ketone | Silyl enol ether |
| Electrophile | This compound | This compound | This compound |
| Typical Solvent | THF, DCM | DMSO, DMF | DCM |
| Temperature | 0 °C to room temperature | Room temperature | -78 °C |
| Key Advantages | Simple setup, readily available reagents | High enantioselectivity possible | Good for crossed aldol, avoids strong base |
| Potential Issues | Self-condensation, decomposition | Long reaction times | Stoichiometric Lewis acid, moisture sensitive |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst; low reaction temperature; insufficient reaction time. | Use freshly opened or purified reagents; screen different catalysts; increase temperature cautiously; extend reaction time. |
| Formation of Tar/Polymer | Aldehyde instability; strong acid/base catalysis. | Use freshly distilled aldehyde; employ milder catalysts (e.g., proline, mild Lewis acids); maintain low reaction temperatures[1]. |
| Mixture of Products | Self-condensation of the nucleophile in crossed reactions. | Use a large excess of the nucleophilic partner; for base-catalyzed reactions, slowly add the nucleophile to a mixture of the aldehyde and base[10]. |
| Low Yield in Mukaiyama Aldol | Incomplete formation of the silyl enol ether; moisture in the reaction. | Ensure complete conversion to the silyl enol ether before the reaction; use rigorously dried solvents and glassware. |
Visualization of a Proline-Catalyzed Aldol Reaction Workflow
Caption: Figure 2. Workflow for a Proline-Catalyzed Aldol Reaction.
Conclusion
The aldol condensation of this compound provides a valuable entry point to a diverse range of trifluoromethylated building blocks for drug discovery and materials science. The heightened reactivity of this fluorinated aldehyde requires a departure from standard aldol protocols, with a greater emphasis on mild reaction conditions and the use of modern catalytic methods. Organocatalysis, in particular, offers a promising avenue for achieving high levels of stereocontrol in these transformations. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers venturing into this exciting area of fluorine chemistry.
References
- 1. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 4,4,4-Trifluorobutanal in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the γ-Trifluoromethyl Aldehyde Moiety
The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,4,4-Trifluorobutanal stands out as a versatile C4 building block, offering a reactive aldehyde functionality for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while strategically positioning the highly electronegative CF3 group at the γ-position. This unique arrangement influences the electronic nature of the entire butanal chain, providing access to a diverse array of trifluoromethylated pharmaceutical intermediates.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key reaction classes that are fundamental to the construction of complex pharmaceutical precursors. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for their execution.
Asymmetric Aldol Reactions: Building Chiral β-Hydroxy-ε-Trifluoromethyl Scaffolds
The aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds. The use of this compound in asymmetric aldol condensations provides access to chiral β-hydroxy ketones and their derivatives, which are prevalent motifs in many biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde and the stability of the reaction intermediates.
Application Focus: Synthesis of a Chiral Precursor for Cyclohexanone-Based Therapeutics
This protocol details the enantioselective aldol reaction of this compound with cyclohexanone, catalyzed by a proline-derived organocatalyst. The resulting chiral trifluoromethylated cyclohexanone derivative can serve as a key intermediate for various therapeutic agents, including those targeting inflammatory pathways or acting as enzyme inhibitors.[1][2]
Experimental Protocol: Enantioselective Aldol Reaction
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (2.0 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Trifluoroacetic acid (TFA) (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.20 eq) and anhydrous DCM.
-
Cool the solution to 0 °C and add trifluoroacetic acid (0.10 eq). Stir for 10 minutes.
-
Add cyclohexanone (2.0 eq) to the catalyst solution and stir for an additional 15 minutes at 0 °C.
-
Slowly add this compound (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral β-hydroxy-ε-trifluoromethyl cyclohexanone derivative.
Expected Outcome & Data:
| Parameter | Expected Value |
| Yield | 75-85% |
| Diastereomeric Ratio | >95:5 |
| Enantiomeric Excess | >90% ee |
Yields and stereoselectivities are dependent on the precise reaction conditions and catalyst purity.
Causality and Mechanistic Insight:
The proline-derived catalyst forms an enamine intermediate with cyclohexanone. This chiral enamine then undergoes a stereoselective addition to the si-face of the this compound, directed by the bulky diphenylmethyl group of the catalyst. The trifluoroacetic acid acts as a co-catalyst to facilitate the turnover of the catalytic cycle. The electron-withdrawing CF3 group enhances the electrophilicity of the aldehyde carbonyl, promoting the reaction.
Caption: Catalytic cycle of the enantioselective aldol reaction.
Biginelli-Type Reactions: Accessing Trifluoromethylated Dihydropyrimidines
The Biginelli reaction is a one-pot, three-component condensation that provides access to dihydropyrimidinones (DHPMs), a privileged scaffold in medicinal chemistry with a wide range of biological activities. Incorporating a trifluoromethyl group via this compound can enhance the pharmacological profile of the resulting DHPMs.[3]
Application Focus: Synthesis of Trifluoromethyl-DHPMs as Potential Calcium Channel Blockers
This protocol outlines the synthesis of a 4-(3,3,3-trifluoropropyl)-dihydropyrimidinone derivative. The trifluoromethyl group in this position can mimic the interactions of aryl groups found in known calcium channel blockers, while offering improved metabolic stability.
Experimental Protocol: Biginelli-Type Reaction
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (10 mol%)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and Cu(OTf)2 (0.10 eq) in ethanol.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water to the residue and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol/water to obtain the pure dihydropyrimidinone.
Expected Outcome & Data:
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity | >98% (after recrystallization) |
Causality and Mechanistic Insight:
The Lewis acid catalyst, Cu(OTf)2, activates the aldehyde carbonyl of this compound, facilitating the initial condensation with urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol of ethyl acetoacetate and subsequent cyclization and dehydration to yield the dihydropyrimidinone ring. The trifluoromethyl group is well-tolerated in this reaction sequence.
References
- 1. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 4,4,4-Trifluorobutanal in Modern Agrochemical Development
An In-Depth Technical Guide
Abstract
The relentless pursuit of higher efficacy, improved metabolic stability, and enhanced bioavailability in agrochemicals has positioned organofluorine chemistry as a cornerstone of modern crop protection research.[1][2] Among the array of fluorinated synthons, 4,4,4-Trifluorobutanal represents a highly valuable, yet under-explored, building block. Its structure combines a reactive aldehyde functionality with a terminal trifluoromethyl group, offering a direct route to incorporating the 3,3,3-trifluoropropyl moiety into diverse molecular scaffolds. This guide provides a detailed examination of this compound, outlining its strategic importance, synthesis protocols, and its application in the construction of novel agrochemical candidates. We will delve into the mechanistic advantages conferred by the trifluoromethyl group and provide step-by-step protocols for researchers and synthetic chemists in the agrochemical sector.
The Trifluoromethyl Group: A Paradigm of Agrochemical Enhancement
The introduction of a trifluoromethyl (CF₃) group into a bioactive molecule is a proven strategy for optimizing its performance.[1] This is not merely an incremental improvement; the unique physicochemical properties of the CF₃ group can fundamentally alter a compound's behavior in a biological system.[3]
-
Enhanced Lipophilicity and Bioavailability : The CF₃ group is highly lipophilic, a property that significantly enhances a molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[1][4] This improved transport across biological membranes directly translates to greater bioavailability and, consequently, higher efficacy at the target site.
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[3] This inherent strength renders the CF₃ group exceptionally resistant to oxidative metabolism by enzymes like Cytochrome P450.[1] By strategically placing a CF₃ group at a potential metabolic hotspot, chemists can block degradation pathways, prolonging the active life of the pesticide and potentially allowing for lower application rates.[3]
-
Increased Binding Affinity : The strong electron-withdrawing nature of the CF₃ group can profoundly influence the electronic profile of a molecule.[1] This can lead to more favorable interactions—such as dipole-dipole or hydrogen bonding—with target enzymes or receptors, thereby increasing the intrinsic potency of the active ingredient.[2][5]
-
Bioisosterism : Due to its steric similarity to a chlorine atom, the trifluoromethyl group can act as a bioisostere for chlorine or a methyl group.[3] This allows for the fine-tuning of a molecule's properties to overcome resistance or improve its safety profile without drastically altering its core structure.[6]
The prevalence of this group is a testament to its utility; a significant percentage of all fluorinated pesticides currently on the market contain a trifluoromethyl group.[7]
Physicochemical Profile: this compound
A thorough understanding of the starting material's properties is critical for reaction design and safety. This compound (also known as 4,4,4-trifluorobutyraldehyde) is a volatile liquid whose key properties are summarized below.
| Property | Value | Source |
| CAS Number | 406-87-1 | [8] |
| Molecular Formula | C₄H₅F₃O | [8] |
| Molecular Weight | 126.08 g/mol | [8] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | ~85-87 °C | [8] (Predicted) |
| Density | ~1.2 g/cm³ | [8] (Predicted) |
Scientist's Note: The aldehyde functionality is prone to oxidation and polymerization. It is recommended to store this compound under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures and to use it promptly after purification.
Protocol 1: Synthesis of this compound
The availability of this compound can be limited. A reliable laboratory-scale synthesis is therefore essential. The following protocol is adapted from established methodologies for the formylation of organometallic reagents, such as those described in patent literature.[9] This "one-pot" method utilizing lithium metal offers a high-yielding route from commercially available 3-halo-1,1,1-trifluoropropane.
Reaction Scheme: One-Pot Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Safe Handling and Storage of 4,4,4-Trifluorobutanal
Introduction: As a valued researcher in the scientific community, your safety and the integrity of your experiments are paramount. This guide provides comprehensive technical support for the safe handling and storage of 4,4,4-Trifluorobutanal (CAS No. 406-87-1). This fluorinated aldehyde is a reactive compound requiring specific protocols to ensure laboratory safety and experimental success. This document is structured as a technical support center, offering practical, in-depth answers to frequently asked questions and troubleshooting common issues you may encounter.
Section 1: Understanding the Hazard Profile of this compound
This compound is a volatile and reactive organic compound. Its hazard profile is dictated by both the aldehyde functional group and the trifluoromethyl moiety. Aldehydes are prone to oxidation and polymerization, while the fluorine atoms can influence the compound's reactivity and metabolic pathways.[1]
Key Physicochemical and Hazard Information
| Property | Value/Classification | Source(s) |
| Molecular Formula | C₄H₅F₃O | PubChem[1] |
| CAS Number | 406-87-1 | PubChem[1] |
| GHS Hazard Statements | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Boiling Point | Not definitively available for butanal. The related compound, 4,4,4-Trifluoro-1-butanol, has a boiling point of 122-124°C.[2] | Fisher Scientific[2] |
| Flash Point | Not definitively available for butanal. The related compound, 4,4,4-Trifluoro-1-butanol, has a flash point of 52°C (125°F).[2] | Fisher Scientific[2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and storage of this compound.
Q1: What are the primary storage recommendations for this compound to ensure its stability?
A1: Proper storage is critical to prevent degradation and the formation of hazardous byproducts. Due to its reactive nature, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to prevent oxidation.[3][4] The storage area should be a cool, dry, and well-ventilated location away from direct sunlight and sources of ignition.[5] For air-sensitive reagents, specialized storage vessels like Sure/Seal™ bottles are recommended to maintain an inert atmosphere.[6][7]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is essential. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Hand Protection: Chemical-resistant gloves are required. Given the nature of the compound, nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation before use and change them frequently.[8]
-
Body Protection: A flame-resistant lab coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also advised.[10]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[11] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[8]
Q3: What materials are incompatible with this compound?
A3: Aldehydes are reactive and should be stored away from several classes of chemicals to prevent dangerous reactions. Incompatible materials include:
-
Oxidizing Agents: Strong oxidizing agents can react violently with aldehydes.[12][13]
-
Acids and Bases: Both strong acids and strong bases can catalyze polymerization or other hazardous reactions.[3][12]
-
Amines and Alcohols: These can react with the aldehyde group.[12]
-
Reducing Agents: Strong reducing agents are also incompatible.[5]
It is crucial to consult your institution's chemical compatibility charts and the specific Safety Data Sheet (SDS) for a comprehensive list of incompatibilities.[13]
Q4: How should I properly dispose of waste containing this compound?
A4: Waste containing this compound must be treated as hazardous waste. It should be collected in a designated, properly labeled, and sealed container. As a fluorinated organic compound, it may require specific disposal routes such as high-temperature incineration by a licensed hazardous waste management company.[14][15] Do not dispose of this chemical down the drain.[16] The first rinse of any container that held the material should also be collected as hazardous waste.
Section 3: Troubleshooting Guide
This section provides guidance on how to address specific issues that may arise during your experiments.
Issue 1: My this compound has developed a slight color or contains a small amount of solid precipitate.
-
Possible Cause: This may indicate oxidation or polymerization of the aldehyde. Aldehydes can slowly oxidize in the presence of air to form carboxylic acids, or they can polymerize, especially in the presence of acidic or basic impurities.
-
Recommended Action:
-
Do not use the material if significant changes are observed, as the purity is compromised and hazardous byproducts may be present.
-
If the change is minimal, you may consider purification, for example, by distillation under an inert atmosphere. However, this should only be attempted by experienced chemists with appropriate safety precautions in place due to the potential for runaway reactions.
-
To prevent this in the future, ensure the compound is stored under an inert atmosphere and that all glassware is scrupulously clean and dry before use.
-
Issue 2: I have accidentally spilled a small amount of this compound in the fume hood.
-
Recommended Action: For a minor spill within a fume hood:
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[17]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[16]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[18]
-
Issue 3: What are the immediate first aid measures in case of accidental exposure?
-
Recommended Action:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][19]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[8][20]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[21]
-
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
Section 4: Experimental Workflow Diagrams
Safe Handling and Dispensing Workflow
Caption: Workflow for safely dispensing air-sensitive this compound.
Minor Spill Response Decision Tree
Caption: Decision tree for responding to a minor chemical spill.
References
- 1. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4,4-Trifluoro-1-butanol, 97% | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. homework.study.com [homework.study.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 11. coloradocollege.edu [coloradocollege.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. benchchem.com [benchchem.com]
- 15. mcfenvironmental.com [mcfenvironmental.com]
- 16. safety.rochester.edu [safety.rochester.edu]
- 17. ehs.gatech.edu [ehs.gatech.edu]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. laballey.com [laballey.com]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. ehs.com [ehs.com]
4,4,4-Trifluorobutanal stability and decomposition pathways
Technical Support Center: 4,4,4-Trifluorobutanal
From the Senior Application Scientist's Desk:
Welcome to the dedicated support guide for this compound. As a highly valuable building block in pharmaceutical and materials science, its unique reactivity, driven by the potent electron-withdrawing trifluoromethyl (CF₃) group, is both a powerful synthetic tool and a significant experimental challenge. The CF₃ group enhances the electrophilicity of the aldehyde carbonyl and increases the acidity of the α-protons, making the molecule exceptionally susceptible to self-condensation, polymerization, and other degradation pathways. This guide is structured to provide you with proactive handling strategies and reactive troubleshooting solutions to ensure the stability and effective utilization of this reagent in your research.
Part 1: FAQs - Proactive Handling and Storage
This section addresses common questions about the inherent stability of this compound and provides best practices for storage and preparation to prevent decomposition before your experiment begins.
Q1: What are the primary stability concerns with this compound?
The primary stability concern is its high propensity for self-condensation via an aldol reaction, which can be catalyzed by trace acidic or basic impurities.[1][2] The electron-withdrawing CF₃ group significantly acidifies the α-protons, facilitating enolate formation even with weak bases. This enolate can then rapidly attack the highly electrophilic carbonyl of another molecule. This initial aldol addition is often followed by dehydration, leading to conjugated systems that can polymerize into intractable tars. One patent explicitly notes that the compound is "easy to self-decompose and tar-like in the distillation process".[3]
Q2: What are the ideal storage conditions for neat this compound?
To minimize degradation, rigorous storage conditions are essential. The goal is to exclude moisture, light, and catalytic impurities.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces reaction kinetics of decomposition pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents air oxidation and excludes atmospheric moisture. |
| Container | Amber glass bottle with a PTFE-lined cap | Protects from light, which can catalyze radical pathways, and provides a non-reactive seal. |
| Purity | Anhydrous | Water can participate in hydrate formation and facilitate proton transfer for catalysis. |
Q3: Should I purify the aldehyde before use, even from a new bottle?
Yes, it is highly recommended. Commercial this compound can contain acidic impurities from its synthesis or small amounts of oligomers formed during storage. These impurities can initiate decomposition and lead to inconsistent reaction outcomes. A simple purification step can dramatically improve reproducibility. Purification via a sodium bisulfite adduct is a documented and effective method for isolating the pure aldehyde.[3]
Q4: What are the common impurities I should look for, and how can I detect them?
The most common impurities are:
-
Water: Can be detected by Karl Fischer titration.
-
4,4,4-Trifluorobutanol: The corresponding alcohol, a potential byproduct of synthesis or reduction. Detectable by ¹H NMR (distinctive -CH₂OH signals) and GC-MS.
-
Aldol Adducts/Oligomers: Often appear as a baseline "hump" or a series of broad, high-molecular-weight signals in NMR and GC-MS. They may also cause slight discoloration (yellowing) of the neat liquid.
-
Acidic Residues (e.g., Trifluoroacetic Acid): Can be detected by a ¹⁹F NMR spectrum or by washing a sample with D₂O and observing a change in the D₂O peak in the ¹H NMR.
Part 2: Troubleshooting Guide - Reactive Interventions
This section provides solutions for common problems encountered during reactions involving this compound.
Issue 1: Rapid Discoloration or Tar Formation in Reaction Mixture
-
Probable Cause: Uncontrolled, base-catalyzed self-condensation (aldol reaction) and subsequent polymerization is the most likely cause.[3][4] The initial β-hydroxy aldehyde can dehydrate to form a highly reactive α,β-unsaturated aldehyde, which readily polymerizes.
-
Scientific Explanation: The mechanism begins with the deprotonation of the α-carbon to form an enolate. This enolate acts as a nucleophile, attacking another aldehyde molecule. This process can cascade, especially with heat or a stoichiometric amount of base, leading to dark-colored, high-molecular-weight polymers.
-
Solution Workflow:
-
Lower the Temperature: Perform the reaction at low temperatures (-78°C to 0°C) to drastically reduce the rate of the competing self-condensation.
-
Control Reagent Addition: Use a syringe pump for the slow addition of either the base or the this compound to the reaction mixture. This maintains a low instantaneous concentration of the sensitive reagent, favoring the desired bimolecular reaction over self-condensation.
-
Choose Your Base Wisely: If possible, use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) to pre-form the enolate of your desired nucleophile before introducing the aldehyde. If a catalytic base is required, use the weakest base that is effective and ensure it is added last and slowly.
-
Caption: Base-catalyzed self-condensation pathway of this compound.
Issue 2: Low or Inconsistent Yields in Nucleophilic Additions
-
Probable Cause: The aldehyde is degrading faster than it reacts with your nucleophile, or impurities are poisoning the reaction. This can also be caused by a competing retro-aldol reaction if the product itself is a β-hydroxy carbonyl compound.[5]
-
Scientific Explanation: The high electrophilicity of the carbonyl carbon makes it a prime target for any nucleophile present. If trace water, alcohols, or other nucleophilic impurities are present, they will consume the aldehyde. Furthermore, if the desired reaction is reversible, product degradation can shift the equilibrium away from the desired product.
-
Solution Workflow:
-
Purify the Aldehyde Immediately Before Use: Use the bisulfite adduct purification protocol (see Part 3) to ensure you are starting with high-purity material free of catalytic inhibitors or oligomers.[3]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Even trace moisture can be detrimental.
-
Use an Excess of the Aldehyde: If your nucleophile is more valuable, consider using a slight excess (1.1-1.2 equivalents) of this compound to compensate for minor decomposition.
-
Analyze Reaction Kinetics: Take aliquots at various time points to determine if the product is forming and then degrading. If so, the reaction may need to be stopped and quenched at the point of maximum yield.
-
Issue 3: Appearance of Unexpected Byproducts in Post-Reaction Analysis
-
Probable Cause: Identification of specific side-products can provide clues to the dominant decomposition pathway.
-
Scientific Explanation: Besides the linear aldol adduct and its dehydrated form, aldehydes can sometimes form cyclic trimers (trioxanes), especially in the presence of strong acid catalysts. Under certain conditions, fragmentation pathways may also occur.
-
Solution Workflow:
-
Characterize Byproducts: Use GC-MS and high-field NMR to identify the structures of major byproducts.
-
Compare to Known Pathways: Match the identified structures to the potential decomposition products shown in the diagram below.
-
Adjust Reaction Conditions:
-
If the aldol condensation product is observed, implement the solutions from Issue 1 (lower temperature, slow addition).
-
If the corresponding alcohol (4,4,4-trifluorobutanol) is seen, it suggests an unintended reduction reaction. Check your reagents for any potential hydride sources.
-
If fragmentation is suspected, this may indicate a retro-aldol type cleavage, which is often promoted by heat and base.[6] Consider milder reaction conditions.
-
-
Caption: Major decomposition and side-reaction pathways for this compound.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for handling and using this compound.
Protocol 1: Purification via Sodium Bisulfite Adduct
This protocol is adapted from methodologies used in the synthesis of related compounds and is a classic technique for purifying aldehydes.[3]
Objective: To remove acidic impurities, alcohols, and oligomers.
Methodology:
-
Adduct Formation:
-
In a flask, dissolve the crude this compound (1.0 eq) in a minimal amount of ethanol.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (1.5 eq) while stirring vigorously.
-
Continue stirring at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation:
-
Collect the white solid by vacuum filtration.
-
Wash the solid thoroughly with cold ethanol, followed by diethyl ether to remove any soluble organic impurities.
-
Dry the adduct under vacuum.
-
-
Regeneration of Aldehyde:
-
Place the dry bisulfite adduct in a flask.
-
Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) dropwise until the solution is basic (pH > 8) and the solid dissolves. This regenerates the free aldehyde.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a low-boiling solvent (e.g., diethyl ether or dichloromethane) (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Final Step:
-
Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature to yield the purified this compound.
-
QC Check: Confirm purity by ¹H NMR and use immediately.
-
Protocol 2: General Protocol for a Base-Sensitive Reaction
Objective: To perform a nucleophilic addition to this compound while minimizing self-condensation.
Methodology:
-
Preparation:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon).
-
Dissolve your nucleophile in an appropriate anhydrous solvent and cool the flask to the desired reaction temperature (e.g., -78°C).
-
-
Reagent Addition:
-
Charge one dropping funnel with a solution of your base and the other with a solution of freshly purified this compound (1.0 eq).
-
If pre-forming an enolate, add the base slowly to the nucleophile solution and allow it to stir for the required time. Then, add the aldehyde solution dropwise over 30-60 minutes.
-
If using a catalytic base, add the aldehyde solution first, followed by the slow, dropwise addition of the base solution.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (or has reached optimal conversion), quench it by adding a proton source appropriate for your reaction (e.g., saturated aqueous NH₄Cl) while the solution is still cold.
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Proceed with your standard aqueous workup and purification.
-
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
Technical Support Center: 4,4,4-Trifluorobutanal Synthesis
Welcome to the technical support guide for the synthesis of 4,4,4-Trifluorobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during its preparation. The unique electronic properties conferred by the trifluoromethyl group make this aldehyde a valuable building block, but also introduce specific reactivity patterns that must be carefully managed.[1]
Section 1: Synthesis Overview & Key Challenges
The most prevalent laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, 4,4,4-Trifluorobutanol. While conceptually straightforward, the electron-withdrawing nature of the CF₃ group enhances the acidity of the α-protons in the resulting aldehyde, making it susceptible to a variety of side reactions. Furthermore, the aldehyde itself can be prone to instability, particularly during purification.
This guide will focus on troubleshooting issues arising from common oxidation methods and addressing the inherent instability of the product.
Core Synthesis Pathway
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My final product is acidic, and I'm observing over-oxidation to 4,4,4-trifluorobutanoic acid. How can I prevent this?
A1: Cause & Mechanism
Over-oxidation is a common issue when converting primary alcohols to aldehydes. Aldehydes can exist in equilibrium with their hydrate form in the presence of water. This hydrate can be further oxidized to a carboxylic acid, often irreversibly.
Solutions by Reagent:
-
Pyridinium Chlorochromate (PCC): While PCC is generally selective for aldehydes, over-oxidation can occur, especially if the reaction medium contains water or if dimethylformamide (DMF) is used as a solvent.[2]
-
Dess-Martin Periodinane (DMP): DMP is an exceptionally mild and selective oxidant, and over-oxidation is rare.[5][6] The reaction itself produces two equivalents of acetic acid, which can make the crude mixture acidic.[6]
-
Protocol Adjustment: While over-oxidation is not the primary concern, the resulting acidity can promote other side reactions (see Q2). A buffered workup (e.g., washing with saturated sodium bicarbonate solution) is recommended to neutralize the acetic acid.
-
-
Swern Oxidation: This method is highly selective for aldehydes and does not typically cause over-oxidation because it is performed under anhydrous conditions.[7][8] The key is strict temperature control.
-
Protocol Adjustment: Ensure the reaction is maintained at very low temperatures (typically -78 °C) throughout the addition sequence.
-
| Oxidation Method | Pros | Cons & Common Side Reactions | Typical Conditions |
| PCC | Inexpensive, commercially available. | Toxic (Chromium-based), can be acidic, risk of over-oxidation, difficult workup (viscous byproducts).[2][9] | Anhydrous DCM, Room Temp. |
| Dess-Martin (DMP) | Very mild, high selectivity, neutral conditions, easy workup.[5][10] | Expensive, reagent is moisture-sensitive, potentially explosive under shock/heat. | Anhydrous DCM, Room Temp. |
| Swern Oxidation | Excellent selectivity, mild, metal-free.[7] | Requires cryogenic temps (-78°C), produces foul-smelling dimethyl sulfide, risk of Pummerer rearrangement if warmed prematurely.[7][8] | DMSO, Oxalyl Chloride, Et₃N, DCM, -78°C. |
Q2: During purification, my product turns into a viscous, tar-like substance. What is causing this decomposition?
A2: Cause & Mechanism
This is a classic sign of instability, likely driven by self-condensation (Aldol reaction) or polymerization. The electron-withdrawing CF₃ group increases the acidity of the α-protons (the CH₂ group between the aldehyde and CF₃), making enolate formation easier under both basic and acidic conditions.[11][12] This enolate is a potent nucleophile that can attack another aldehyde molecule, initiating a chain of reactions that leads to high molecular weight polymers or tars. This process is often accelerated by heat, such as during distillation.[13]
Caption: Competing reaction pathways in this compound synthesis.
Troubleshooting & Solutions:
-
Neutralize During Workup: After the reaction, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove any acidic catalysts or byproducts (e.g., acetic acid from DMP oxidation). Follow with a water wash to remove the bicarbonate.
-
Low-Temperature Purification: If distillation is necessary, use a high-vacuum system to lower the boiling point and minimize thermal stress on the compound. A short-path distillation apparatus is ideal.
-
Use of Protecting Adducts: A patent describes a clever technique where the aldehyde is reacted with trimethyl borate or an acetonide to form a more stable intermediate before distillation.[13] After purification, the protective group is removed by hydrolysis under acidic conditions to regenerate the pure aldehyde.[13]
-
Storage: Store the purified this compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (≤ 4 °C). For long-term storage, consider adding a polymerization inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (100-200 ppm).[14]
Q3: My Swern oxidation is giving low yields and producing a foul-smelling byproduct. What is going wrong?
A3: Cause & Mechanism
The notoriously unpleasant odor is from dimethyl sulfide (DMS), a stoichiometric byproduct of the Swern oxidation, which is unavoidable.[7] Low yields, however, often point to a specific side reaction known as the Pummerer rearrangement. This can occur if the reaction mixture is allowed to warm above the recommended -60 to -78 °C range before the final addition of the amine base (e.g., triethylamine).
Solutions:
-
Strict Temperature Control: This is the most critical parameter for a successful Swern oxidation. Use a cryo-cool or a dry ice/acetone bath to maintain the temperature at or below -70 °C during the formation of the alkoxysulfonium ion.
-
Correct Order of Addition: The alcohol must be added to the activated DMSO-oxalyl chloride complex before the addition of the triethylamine base.
-
Odor Management: Conduct the entire procedure, including workup, in a well-ventilated fume hood. Quench all glassware that came into contact with DMS with a bleach solution, which oxidizes the volatile DMS to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[7]
Section 3: Recommended Protocol
The following is a generalized protocol for the oxidation of 4,4,4-Trifluorobutanol using Dess-Martin Periodinane (DMP), a method favored for its mildness and high selectivity.
Experimental Protocol: DMP Oxidation of 4,4,4-Trifluorobutanol
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4,4,4-Trifluorobutanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.2 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS. The reaction is usually complete within 1-3 hours.[5]
-
Workup:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Shake vigorously until the organic layer is clear. This step neutralizes acetic acid and reduces unreacted DMP.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator with a bath temperature below 30 °C.
-
The crude aldehyde can often be used directly. If higher purity is required, perform a careful vacuum distillation using a short-path apparatus at the lowest possible temperature.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4,4,4-Trifluorobutanal
Welcome to the technical support guide for the purification of 4,4,4-Trifluorobutanal. This document is designed for researchers, chemists, and drug development professionals who work with this valuable fluorinated building block. Due to its inherent reactivity, purifying this compound can present unique challenges, including oxidation, polymerization, and thermal decomposition. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these issues and obtain high-purity material for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the typical impurities found in crude this compound?
Crude this compound can contain several process-related and degradation impurities. The exact profile depends on the synthetic route, but common contaminants include:
-
4,4,4-Trifluorobutanoic Acid: This is the most common impurity, formed by the autoxidation of the aldehyde in the presence of air.[1] Its presence makes the crude material acidic.
-
4,4,4-Trifluorobutanol: The corresponding alcohol may be present as a byproduct from the synthesis, particularly if reducing agents are used.[2]
-
Aldol Condensation Products: Like other aldehydes, this compound can undergo self-condensation, especially in the presence of acid or base, to form higher molecular weight aldol adducts.[1]
-
Non-volatile Polymers: Fluorinated aldehydes are prone to polymerization, appearing as a white precipitate or causing the liquid to become viscous or cloudy.[3]
-
Unreacted Starting Materials: Depending on the synthesis (e.g., Grignard reaction with DMF), residual solvents and starting materials may be present.[2]
Q2: What are the primary strategies for purifying this compound?
There are three main strategies, which can be used alone or in combination:
-
Chemical Purification (Bisulfite Adduct Formation): This is often the most effective method. The aldehyde reacts with a saturated sodium bisulfite solution to form a solid or water-soluble adduct, separating it from non-aldehyde impurities like alcohols and residual starting materials. The pure aldehyde is then regenerated by treatment with a base.[2][4][5]
-
Distillation: Fractional vacuum distillation is a viable method for separating the volatile aldehyde from non-volatile impurities like polymers, acids, and aldol products.[6] However, due to the thermal sensitivity of fluorinated aldehydes, this must be performed under reduced pressure to keep temperatures low and prevent decomposition.[2][3]
-
Aqueous Washes & Extraction: A simple wash with a mild base, such as 10% sodium bicarbonate solution, can effectively remove the acidic impurity 4,4,4-trifluorobutanoic acid.[1] This is often used as a preliminary step before distillation.
Q3: My bottle of this compound is cloudy and contains a white solid. What is it?
This is a classic sign of polymerization.[3] Fluorinated aldehydes can form non-volatile polymers, especially during prolonged storage or exposure to impurities that can initiate the process. The monomer can often be recovered from the polymer.
Solution:
-
For Reversible Polymers: Gentle heating under an inert atmosphere can sometimes crack the polymer back to the monomeric aldehyde, which can then be distilled directly from the mixture (a process known as depolymerization).[3] See Protocol 3 for a general procedure.
-
For Insoluble Polymers: If depolymerization is not effective, the monomeric aldehyde can be separated from the solid polymer by vacuum distillation.[3]
Q4: I checked the pH of my crude aldehyde, and it's acidic. Why, and how do I resolve this?
An acidic pH indicates the presence of 4,4,4-trifluorobutanoic acid, which forms via air oxidation.[1][3] This acidic impurity can interfere with subsequent reactions and catalyze undesirable side reactions like aldol condensation.
Solution: The acidic impurity can be easily removed by washing the crude aldehyde with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel. The bicarbonate deprotonates the carboxylic acid, forming a water-soluble sodium carboxylate salt that partitions into the aqueous layer. This should be followed by a water wash to remove residual bicarbonate, drying over an anhydrous salt (e.g., MgSO₄), and subsequent purification by distillation.[3]
Q5: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties is critical for designing a successful purification strategy.
| Property | Value | Source | Significance for Purification |
| CAS Number | 406-87-1 | [7][8] | Ensures correct identification of the compound. |
| Molecular Formula | C₄H₅F₃O | [7][8] | --- |
| Molecular Weight | 126.08 g/mol | [7] | Used for calculating molar quantities. |
| Boiling Point | ~60 °C @ 760 mmHg (Predicted) | [8] | Indicates high volatility. Use efficient condensers and consider vacuum distillation to lower the boiling point and prevent thermal degradation. |
| Density | ~1.2 g/cm³ | [8] | The organic layer will likely be the bottom layer when washed with water or bicarbonate solutions. |
| Flash Point | -3.6 °C (Predicted) | [8] | Highly flammable. All handling and purification steps must be performed in a well-ventilated fume hood, away from ignition sources.[7] |
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem: Low Yield After Distillation
| Potential Cause | Underlying Science & Solution |
| Thermal Decomposition | Causality: Fluorinated aldehydes can be thermally labile, decomposing or polymerizing at elevated temperatures. A patent for the synthesis of the related alcohol notes that it is "easy to self-decompose and tar-like in the distillation process".[2] Solution: Always perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point, allowing the aldehyde to distill at a much lower pot temperature, minimizing thermal stress and preventing decomposition.[3][6] |
| Product Volatility | Causality: With a predicted boiling point of ~60 °C, this compound is highly volatile.[8] Inefficient condensation or leaks in the system can lead to significant product loss. Solution: Ensure your distillation apparatus has a highly efficient condenser (e.g., a jacketed or coiled condenser) with a coolant circulating at a low temperature (≤ 5 °C). It is also advisable to use a cold trap with dry ice/acetone or liquid nitrogen after the receiving flask to capture any aldehyde that passes through the condenser. |
Problem: Inefficient Purification via Bisulfite Adduct
| Potential Cause | Underlying Science & Solution |
| Adduct is Water-Soluble | Causality: The bisulfite adducts of lower molecular weight aldehydes are often soluble in the reaction mixture and will not precipitate as a solid.[9] Attempting to isolate the product by filtration will result in very low or no yield. Solution: Do not rely on precipitation. After reacting the crude aldehyde with the bisulfite solution, perform a liquid-liquid extraction with a non-polar organic solvent (e.g., diethyl ether, hexanes). The non-aldehyde impurities will move to the organic layer, while the charged, water-soluble bisulfite adduct will remain in the aqueous layer.[4][10] The aqueous layer containing the adduct is then carried forward for regeneration. |
| A Solid Forms at the Interface | Causality: For some aldehydes, the bisulfite adduct may be poorly soluble in both the aqueous and organic phases, causing it to precipitate at the interface between the two layers during extraction.[9][10] Solution: If a solid appears at the interface, filter the entire biphasic mixture through a pad of Celite to collect the insoluble adduct. The collected solid can then be washed with a small amount of organic solvent (to remove adhering impurities) before proceeding to the regeneration step.[10] |
| Incomplete Reaction | Causality: The formation of the bisulfite adduct is a reversible equilibrium reaction. Using a dilute or old bisulfite solution will not drive the equilibrium towards the product side, leading to incomplete aldehyde removal. Solution: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) to ensure maximum reactivity.[6][9] Vigorous shaking or stirring is essential to maximize the interfacial contact between the aldehyde (which may be in a co-solvent) and the aqueous bisulfite solution.[4][5] |
Problem: Low Aldehyde Recovery After Bisulfite Regeneration
| Potential Cause | Underlying Science & Solution |
| Aldehyde Degradation | Causality: The regeneration step involves adding a base (like NaOH or NaHCO₃) to break down the adduct.[10] However, aldehydes can be sensitive to strong bases, which can catalyze self-condensation (aldol) reactions, leading to product loss. Solution: For base-sensitive aldehydes, minimize the exposure time to the base. Perform a rapid and efficient extraction into an organic solvent immediately after basification to remove the aldehyde from the basic aqueous environment as quickly as possible.[9] Using a milder base like sodium bicarbonate instead of sodium hydroxide can also mitigate this issue.[5][6] |
| Incomplete Regeneration | Causality: The decomposition of the bisulfite adduct back to the free aldehyde and bisulfite is pH-dependent. If the solution is not made sufficiently basic, the adduct will not fully decompose, leading to poor recovery. Solution: Add the base portion-wise until the pH of the aqueous layer is strongly basic (pH > 10 if using a strong base).[10] You can monitor the pH with indicator paper. Ensure thorough mixing to allow the base to react completely with the adduct. |
Section 3: Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for removing non-volatile impurities such as polymers, salts, and the corresponding carboxylic acid (after a bicarbonate wash).
-
Pre-treatment (Acid Removal): a. Dissolve the crude this compound in an equal volume of diethyl ether. b. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently to release CO₂ gas. c. Separate the layers (the organic layer is likely the bottom layer due to the density of the fluorinated compound, but this should be confirmed). d. Wash the organic layer with water, followed by a brine wash. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate on a rotary evaporator with a cool water bath to remove the bulk of the solvent.
-
Distillation: a. Assemble a fractional vacuum distillation apparatus with a short Vigreux column. Ensure all joints are well-sealed. b. Place the pre-treated, concentrated crude aldehyde in the distillation flask with a few boiling chips or a magnetic stir bar. c. Attach a cold trap between the vacuum pump and the apparatus. d. Gradually apply vacuum and gently heat the distillation flask using a water or oil bath. e. Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved. f. Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) at a low temperature (e.g., < 4 °C) to inhibit degradation.
Protocol 2: Purification via Sodium Bisulfite Adduct
This is a highly selective method for separating the aldehyde from alcohols and other non-carbonyl impurities.[4][11]
-
Adduct Formation & Extraction: a. In a flask, dissolve the crude aldehyde in a water-miscible co-solvent like methanol or THF.[4][10] b. Add a freshly prepared, saturated aqueous solution of sodium bisulfite. The amount should be in slight molar excess (e.g., 1.1 equivalents) relative to the aldehyde. c. Shake or stir the mixture vigorously for 30-60 minutes.[4][5] d. Transfer the mixture to a separatory funnel. Add deionized water and an immiscible organic solvent like diethyl ether or hexanes. e. Shake the funnel vigorously. Separate the layers. The non-aldehyde impurities will be in the organic layer. The bisulfite adduct is in the aqueous layer.[4] f. Extract the aqueous layer one more time with the organic solvent to ensure complete removal of impurities. Discard the organic layers.
-
Aldehyde Regeneration: a. Return the aqueous layer containing the adduct to the separatory funnel. b. Cool the funnel in an ice bath. c. Slowly add a strong base (e.g., 10M NaOH) or a saturated NaHCO₃ solution to the aqueous layer until it is strongly basic.[5][10] d. Immediately extract the regenerated aldehyde into a fresh portion of diethyl ether. Repeat the extraction 2-3 times. e. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. f. Filter and carefully remove the solvent on a rotary evaporator. The resulting product can be used directly or further purified by vacuum distillation as described in Protocol 1 .
Protocol 3: Depolymerization of Fluorinated Aldehydes
This protocol is a general method for recovering monomer from a polymerized sample.[3]
-
Place the flask containing the polymerized aldehyde in a distillation apparatus.
-
Heat the flask gently under an inert atmosphere (Nitrogen or Argon).
-
The polymer will begin to "crack" back into the volatile monomer, which will distill over.
-
Collect the distilled monomer in a receiving flask cooled in an ice bath.
-
This process can be performed under vacuum to lower the required temperature.
Section 4: Diagrams & Workflows
Purification Method Selection Workflow
This diagram outlines a decision-making process for choosing the most appropriate purification strategy.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:406-87-1 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Optimizing Nucleophilic Additions to 4,4,4-Trifluorobutanal
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in synthetic routes involving 4,4,4-Trifluorobutanal. The unique electronic properties conferred by the trifluoromethyl (CF3) group make this aldehyde a valuable synthon, but also introduce specific challenges in optimizing reaction conditions. This document provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot and refine your experimental protocols.
Part 1: Foundational Principles & Reactivity Profile
Why is this compound so reactive?
The reactivity of an aldehyde's carbonyl carbon is dictated by its electrophilicity (its partial positive charge). The this compound molecule contains a CF3 group, which is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This property exerts a strong negative inductive effect (-I) that propagates through the sigma bonds of the molecule.
This electron withdrawal significantly depletes electron density from the carbonyl carbon, making it substantially more electrophilic and, therefore, more susceptible to attack by nucleophiles compared to its non-fluorinated analog, butanal.[1][2] The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which pushes the pi-bond electrons onto the oxygen, forming a tetrahedral alkoxide intermediate.[1][3][4] This intermediate is then typically protonated during workup to yield the final alcohol product.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during nucleophilic additions to this compound.
FAQ 1: My reaction is sluggish or gives low yields. What are the primary factors to investigate?
Low conversion is a frequent challenge. The issue can often be traced back to reaction parameters that have not been sufficiently optimized for this specific substrate.
In-depth Explanation:
-
Reagent Purity: this compound can be prone to hydration or polymerization. Ensure it is pure and handled under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried, as protic impurities will quench many strong nucleophiles (e.g., Grignard reagents, organolithiums).
-
Temperature Control: While low temperatures (-78 °C) are a good starting point to suppress side reactions, some nucleophile-aldehyde combinations may have a higher activation energy. If no reaction is observed, a controlled, incremental increase in temperature is a logical next step.
-
Nucleophile Reactivity: Not all nucleophiles are created equal. If a Grignard reagent fails, a more nucleophilic organolithium might succeed. For weaker nucleophiles like enolates or allylsilanes, the addition of a Lewis acid (e.g., TiCl₄, MgCl₂, BF₃·OEt₂) can chelate to the carbonyl oxygen, further enhancing the carbonyl carbon's electrophilicity.[5][6]
-
Solvent Choice: The solvent must solubilize the reagents and should not react with them. Aprotic polar solvents like Tetrahydrofuran (THF), Diethyl Ether (Et₂O), or Dimethylformamide (DMF) are generally preferred as they can solvate the metal counter-ions of organometallic reagents without destroying the nucleophile.[5][6]
FAQ 2: I'm observing significant tar/polymer formation. What is the cause and how can it be prevented?
This is a critical issue often linked to the stability of the aldehyde starting material and the resulting alcohol product. A patent describing the synthesis of the corresponding alcohol, 4,4,4-trifluorobutanol, explicitly notes that the product is prone to self-decomposition and tar formation, especially during purification by distillation.[7]
Primary Causes & Solutions:
-
Aldehyde Instability: The aldehyde itself can be unstable. Store it cold, under an inert atmosphere, and use it as fresh as possible.
-
Excessively High Temperatures: Do not allow the reaction to warm uncontrollably. Maintain the recommended temperature throughout the addition of the nucleophile.
-
Acid/Base Contamination: Trace acidic or basic impurities on glassware or in reagents can catalyze polymerization or aldol condensation reactions. Ensure all equipment is scrupulously clean and dry.
-
Air (Oxygen) Exposure: Radical processes initiated by oxygen can lead to decomposition. Maintain a strict inert atmosphere.
FAQ 3: My purification by distillation is failing and destroying the product. What alternative purification strategies exist?
As documented, direct distillation of the resulting secondary alcohol is often problematic, leading to decomposition.[7] A highly effective strategy is to derivatize the alcohol in situ or after a preliminary workup to form a more stable intermediate, which can then be purified and subsequently cleaved to release the desired alcohol.
A proven method is the formation of a borate ester .[7]
This protocol is adapted from methodologies designed for the purification of unstable alcohols.[7]
-
Reaction Quench: After the nucleophilic addition is complete, quench the reaction at low temperature by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Carefully remove the solvent in vacuo at a low temperature (< 30 °C) to obtain the crude alcohol.
-
Ester Formation: To the crude alcohol, add trimethyl borate (B(OMe)₃) and a suitable solvent like toluene. The amount of trimethyl borate should be approximately 0.4 equivalents relative to the alcohol.
-
Distillation: Distill the mixture. The more volatile and stable tris(4,4,4-trifluorobutyl) borate ester will distill, separating it from non-volatile impurities and tar.
-
Hydrolysis: Add the purified borate ester to a flask with water and a catalytic amount of acid (e.g., HCl). Stir the mixture to hydrolyze the ester back to the pure 4,4,4-trifluorosubstituted alcohol.
-
Final Extraction: Extract the pure alcohol into an organic solvent, dry, and carefully remove the solvent to yield the final product.
Part 3: Experimental Protocols & Data
Protocol 2: General Procedure for Nucleophilic Addition of a Grignard Reagent
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (to make a ~0.5 M solution).
-
Reaction Cooldown: Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath or 0 °C using an ice/water bath).
-
Nucleophile Addition: Add the Grignard reagent (e.g., Vinylmagnesium bromide, 1.1 eq, 1.0 M solution in THF) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at this temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or quenching a small aliquot for GC-MS analysis.
-
Quenching: Once the starting material is consumed, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise at the reaction temperature to quench any unreacted Grignard reagent.
-
Workup: Allow the mixture to warm to room temperature. If solids are present, they can be filtered off. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature. Proceed with purification as described in FAQ 3 if the product is unstable.
Table 1: Recommended Starting Conditions for Various Nucleophiles
| Nucleophile Class | Example Reagent | Recommended Solvent | Typical Temp. (°C) | Catalyst / Activator | Key Considerations |
| Carbon (Strong) | n-Butyllithium | THF, Diethyl Ether | -78 to -40 | None needed | Highly basic; requires strictly anhydrous conditions. |
| Carbon (Moderate) | Phenylmagnesium Bromide | THF, Diethyl Ether | -40 to 0 | None needed | Less reactive than organolithiums. |
| Hydride | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | None needed | The product is 4,4,4-trifluorobutanol, which is known to be unstable to distillation.[7] |
| Nitrogen | Diethylamine | Acetonitrile, THF | 20 to 50 | None needed | Forms an enamine or imine, often reversibly. |
| Trifluoromethyl | TMSCF₃ (Ruppert-Prakash Reagent) | THF, DMF | 0 to 25 | TBAF, CsF, K₂CO₃[5][8] | Requires a nucleophilic activator to generate the 'CF₃⁻' equivalent.[8] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with 4,4,4-Trifluorobutanal
Welcome to the technical support center for 4,4,4-Trifluorobutanal. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges and seeking to optimize reactions involving this highly reactive fluorinated aldehyde. The unique electronic properties imparted by the trifluoromethyl group can lead to unexpected reactivity and side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and enhance your synthetic success.
I. Understanding the Unique Reactivity of this compound
The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly activates the aldehyde carbonyl carbon towards nucleophilic attack. This heightened electrophilicity makes this compound a valuable synthon but also predisposes it to certain side reactions and handling challenges. A key characteristic is its propensity to form a stable hydrate, which can be a "dormant" form of the aldehyde, impacting reaction kinetics and stoichiometry.
II. Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding. What are the common initial checks?
A1: Several factors can contribute to a stalled reaction. Begin by assessing the following:
-
Reagent Purity: Verify the purity of your this compound. Impurities from its synthesis or degradation can interfere with the reaction. Consider purification by distillation if in doubt. A patent on the synthesis of 4,4,4-trifluorobutanol describes a method for purifying the aldehyde with sodium bisulfite[1].
-
Hydrate Formation: this compound can readily form a stable hydrate in the presence of water. This hydrate is less reactive than the free aldehyde. Ensure all reagents and solvents are scrupulously dry. Anhydrous reaction conditions are critical.
-
Solvent Choice: The choice of solvent is crucial. Aprotic solvents like THF, diethyl ether, or dichloromethane are generally preferred. Protic solvents can promote hydrate formation and react with organometallic reagents.
-
Temperature: While the aldehyde is highly reactive, some reactions may still require thermal input to overcome activation barriers. Conversely, highly exothermic reactions may need initial cooling to prevent side reactions.
Q2: I'm observing a significant amount of an unknown byproduct. What could it be?
A2: The identity of the byproduct will be reaction-dependent, but common side products with trifluoromethyl aldehydes include:
-
Aldol-type self-condensation products: Although this compound has enolizable protons, its high reactivity can sometimes lead to self-condensation under basic conditions.
-
Products from reaction with impurities: If the starting material is impure, you may be observing products derived from these contaminants.
-
Decomposition products: While generally stable, prolonged exposure to strong acids or bases, or high temperatures, can lead to decomposition. Thermal decomposition of perfluorinated compounds can be complex[2].
Q3: How should I handle and store this compound?
A3: According to its Safety Data Sheet (SDS), this compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation[3][4]. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources[4].
III. Troubleshooting Specific Reactions
This section provides detailed troubleshooting guides for common reactions where low yields are encountered with this compound.
A. Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Low yields in olefination reactions with this compound often stem from the high reactivity of the aldehyde and the nature of the ylide.
Problem: Low yield of the desired alkene.
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| Ylide Instability/Decomposition | Non-stabilized ylides are highly basic and can be consumed by side reactions before reacting with the aldehyde. | 1. Use of Stabilized Ylides or HWE Reagents: Stabilized ylides and phosphonate esters used in the HWE reaction are less basic and more nucleophilic, making them ideal for reactions with highly electrophilic aldehydes like this compound[5][6][7]. 2. Still-Gennari Conditions for Z-Alkenes: For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups, can be highly effective[5]. |
| Aldol-type Side Reactions | The basic conditions of the Wittig/HWE reaction can promote self-condensation of the aldehyde or reaction with the deprotonated phosphonate ester. | 1. Slow Addition of Base: Add the base slowly to the phosphonium salt or phosphonate ester at a low temperature (-78 °C) to control the concentration of the ylide. 2. Inverse Addition: Add the aldehyde solution slowly to the pre-formed ylide solution to maintain a low concentration of the aldehyde. |
| Low Reactivity of Stabilized Ylides with Ketones | While not directly an issue with the aldehyde, if a ketone is the desired reaction partner, stabilized ylides may be too unreactive. | In such cases, the Horner-Wadsworth-Emmons reaction is generally preferred due to the higher nucleophilicity of the phosphonate carbanion[8]. |
Experimental Protocol: Optimized Horner-Wadsworth-Emmons Reaction
-
To a solution of the phosphonate ester (1.1 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add a strong base (e.g., NaH or KHMDS, 1.05 eq) portion-wise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete ylide formation.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe pump over 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Diagram: Troubleshooting Wittig/HWE Reactions
Caption: A flowchart for troubleshooting low yields in Wittig/HWE reactions.
B. Aldol & Knoevenagel Condensations
The heightened electrophilicity of this compound makes it an excellent electrophile in aldol and Knoevenagel reactions. However, this reactivity can also lead to challenges.
Problem: Low yield of the desired condensation product and formation of multiple products.
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| Self-Condensation of the Nucleophile | In a crossed aldol reaction, the enolizable partner can react with itself, consuming the starting material and leading to a complex mixture. | 1. Slow Addition of the Nucleophile: Add the enolizable ketone or active methylene compound slowly to a mixture of this compound and the base. This keeps the instantaneous concentration of the enolate low. 2. Use of a Non-enolizable Aldehyde: This is inherently addressed by using this compound, which will always act as the electrophile. |
| Retro-Aldol Reaction | The aldol addition can be reversible, especially if the product is sterically hindered or the reaction is run at elevated temperatures. | 1. Use Milder Reaction Conditions: Employ milder bases and lower reaction temperatures to favor the forward reaction. 2. Dehydration to Drive Equilibrium: For Knoevenagel condensations, the subsequent dehydration to the α,β-unsaturated product is often irreversible and can drive the reaction to completion[9]. |
| Cannizzaro-type Side Reaction | Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo disproportionation. While this compound has α-hydrogens, its high reactivity might make it susceptible to related side reactions. | Use of weaker bases like piperidine or pyrrolidine, especially in Knoevenagel reactions, can mitigate this[9]. |
Experimental Protocol: Optimized Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.05 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark trap can be used to remove water and drive the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1 M HCl) to remove the basic catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or flash column chromatography.
Caption: A diagram illustrating the desired and competing reaction pathways in reductive amination.
IV. Purification and Characterization
Purification:
-
Distillation: For volatile products, distillation can be an effective purification method. A patent for the synthesis of 4,4,4-trifluorobutanol suggests that the product is prone to decomposition during distillation, and this can be mitigated by the addition of trimethyl borate or acetonide to form a more stable intermediate.[1]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying products from these reactions. A non-polar eluent system is typically a good starting point.
-
Aqueous Workup: For reactions involving water-soluble byproducts, such as the phosphate from HWE reactions, a thorough aqueous workup is essential for purification.[7]
Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable tools for characterizing products containing the trifluoromethyl group. The strong electron-withdrawing effect of the CF₃ group will cause characteristic downfield shifts of adjacent protons and carbons.
-
Mass Spectrometry: GC-MS or LC-MS can be used to confirm the molecular weight of the product and to identify impurities.
-
Infrared Spectroscopy: The C=O stretch of the aldehyde (around 1730 cm⁻¹) will be absent in the product of a successful reduction or olefination reaction.
V. References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[3][5]Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chemsrc. (2025, September 12). 4,4,4-Trifluorobutanol | CAS#:461-18-7. Retrieved from --INVALID-LINK--
-
Ojima, I., et al. (2007). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkat USA.
-
ResearchGate. (2025, August 7). ChemInform Abstract: Stereoselective Synthesis of α-Fluoro-β-trifluoromethyl-α,β-unsaturated Esters by Horner—Wadsworth—Emmons Coupling. | Request PDF. Retrieved from --INVALID-LINK--
-
PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[3][5]Proton Shift Reaction.(1) Scope and Limitations. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--
-
American Chemical Society Publications. (2025, April 9). Synthesis of Trifluoromethylated Alkenes via a Tandem Aldol/N-Acyloxyphthalimide-Assisted Decarboxylation Sequence. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones. Retrieved from --INVALID-LINK--
-
SynQuest Labs. (n.d.). 4,4,4-Trifluorobutylamine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from --INVALID-LINK--
-
YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 4,4,4-TRIFLUORO-3-HYDROXY-1-PHENYLBUTANE-1-ONE Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Quora. (2018, June 24). How to know when a Wittig reaction is possible? Is it possible on formaldehyde. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Catalytic asymmetric aldol reaction of aldehydes 1 with trifluoromethyl... Retrieved from --INVALID-LINK--
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol. Retrieved from --INVALID-LINK--
-
ACS Publications. (1962). Thermal Decomposition of Some Linear Perfluoroalkanes. The Journal of Physical Chemistry, 66(1), 51-54.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from --INVALID-LINK--
-
University of Richmond Scholarship Repository. (2020, May 11). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). Aldehyde and Ketone Adducts of the Gaseous Trifluoromethyl Cation | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, May 22). Recent Advances in Trifluoromethylation of Olefins, Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025, December 20). Triazacoronene-Driven Synthesis and Assembly of Two-Dimensional Vinylene-Linked Covalent Organic Frameworks Tuned with. Retrieved from --INVALID-LINK--
-
LinkedIn. (2025, October 12). The Importance of Purity: Sourcing High-Quality 4,4,4-Trifluorobutyronitrile. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Thermodynamic Features of the Intensive Formation of Hydrocarbon Hydrates. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Stability of fluorocyclopropane moiety under acidic vs basic conditions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Preparation and stability of 4-fluoropyridine. Retrieved from --INVALID-LINK--
References
- 1. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
4,4,4-Trifluorobutanal material safety data sheet (MSDS) information
Welcome to the comprehensive technical support guide for 4,4,4-Trifluorobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and use of this valuable trifluoromethylated building block in organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various fluorinated molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds. However, the unique electronic properties and reactivity of this aldehyde can also present challenges during experimental work. This guide aims to provide practical insights and solutions to common issues encountered when working with this compound.
Material Safety Data Sheet (MSDS) at a Glance
A thorough understanding of the safety profile of this compound is paramount before its use in any experimental setting. The following table summarizes the key safety information.
| Property | Information | Citation |
| CAS Number | 406-87-1 | [1] |
| Molecular Formula | C₄H₅F₃O | [1] |
| Molecular Weight | 126.08 g/mol | [1] |
| Appearance | Colorless liquid | |
| GHS Hazard Statements | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Pictograms | Danger | [1] |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the properties, handling, and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1] It is also a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Q2: How should this compound be stored?
A2: Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2] Keep the container tightly sealed to prevent exposure to moisture and air. It should be stored separately from strong oxidizing agents.
Q3: Is this compound prone to decomposition?
A3: Yes, there are reports that this compound can be unstable, particularly during purification by distillation, where it is prone to decomposition and the formation of tar-like substances.[3] This suggests that prolonged heating should be avoided.
Q4: What are the recommended disposal procedures for this compound?
A4: Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It is classified as a hazardous waste and should be handled by a licensed professional waste disposal service. Do not dispose of it down the drain.
Troubleshooting Guides for Common Reactions
This section provides troubleshooting advice for common synthetic transformations involving this compound.
General Instability and Purification Issues
A significant challenge when working with this compound is its propensity to decompose, especially upon heating during purification.
Problem: Low recovery or decomposition of this compound during or after the reaction.
| Possible Cause | Troubleshooting Solution |
| Thermal Instability | Avoid high temperatures during the reaction and work-up. If distillation is necessary for purification, perform it under high vacuum to lower the boiling point. Consider alternative purification methods such as flash column chromatography on silica gel at room temperature. |
| Acid/Base Sensitivity | The stability of this compound under strongly acidic or basic conditions is not well-documented but should be considered a potential issue. If possible, perform reactions and work-ups under neutral or mildly acidic/basic conditions. |
| Oxidation | Aldehydes are susceptible to oxidation to carboxylic acids. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction is run for an extended period. |
Experimental Protocols and Troubleshooting
Wittig Reaction with this compound
The Wittig reaction is a common method for converting aldehydes into alkenes.
Caption: General workflow for the Wittig reaction of this compound.
Troubleshooting the Wittig Reaction
Problem: Low yield of the desired trifluoromethylated alkene.
| Possible Cause | Troubleshooting Solution |
| Poor Ylide Formation | Ensure the phosphonium salt is completely dry and the base used for deprotonation is of sufficient strength and purity. The reaction should be carried out under strictly anhydrous conditions. |
| Side Reactions of the Aldehyde | This compound may undergo self-condensation (aldol reaction) under basic conditions. Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize this side reaction. |
| Difficult Purification | The byproduct, triphenylphosphine oxide, can be challenging to remove. Purification can often be achieved by flash column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate) can be effective.[4] |
Reductive Amination of this compound
Reductive amination is a versatile method for the synthesis of amines.
Caption: Pathway for the reductive amination of this compound.
Troubleshooting Reductive Amination
Problem: Low yield of the desired amine product.
| Possible Cause | Troubleshooting Solution |
| Reduction of the Starting Aldehyde | If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde to the corresponding alcohol. Use a milder reducing agent that selectively reduces the imine intermediate, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] |
| Incomplete Imine Formation | Imine formation is an equilibrium process. The reaction is often carried out in a solvent that allows for the removal of water, such as methanol, or in the presence of a dehydrating agent to drive the equilibrium towards the imine. The reaction is typically run at a slightly acidic pH (4-5) to facilitate both amine addition and dehydration. |
| Aldehyde Instability | As mentioned, this compound can be unstable. A one-pot procedure where the imine is formed and reduced in situ is generally preferred to minimize the handling and potential decomposition of the aldehyde. |
References
- 1. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 2. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. youtube.com [youtube.com]
Managing hydration and hemiacetal formation of 4,4,4-Trifluorobutanal
Welcome to the technical support center for 4,4,4-Trifluorobutanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this highly reactive fluorinated aldehyde. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the carbonyl reactivity, leading to a pronounced tendency to form stable hydrates and hemiacetals. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly purchased this compound showing unexpected peaks in the 1H NMR spectrum, particularly a broad singlet around 5-6 ppm?
A1: You are likely observing the hydrate form of this compound. The electron-withdrawing trifluoromethyl group strongly activates the aldehyde carbonyl group towards nucleophilic attack by water.[1] Even trace amounts of water in your solvent or on glassware can lead to the formation of the stable gem-diol, 4,4,4-trifluorobutane-1,1-diol. This hydrate is often in equilibrium with the free aldehyde.[2][3] The proton signals of the hydroxyl groups of the gem-diol typically appear as a broad singlet in the 1H NMR spectrum.
Q2: I am trying to perform a reaction with this compound in an alcohol-based solvent, but I am getting poor conversion of my starting material and observing a new major species. What is happening?
A2: Similar to hydrate formation, this compound readily reacts with alcohols to form the corresponding hemiacetal.[4][5][6] This reaction is also driven by the electrophilicity of the carbonyl carbon. The hemiacetal is in equilibrium with the starting aldehyde and alcohol.[5] If your intended reaction requires the free aldehyde, the formation of the hemiacetal will sequester the aldehyde, leading to low yields. The equilibrium can be influenced by factors such as the concentration of the alcohol, temperature, and the presence of acid or base catalysts.[4][7]
Q3: How can I store this compound to minimize hydrate and hemiacetal formation?
A3: To minimize the formation of hydrates and hemiacetals, it is crucial to store this compound under strictly anhydrous and inert conditions.[8] Use a tightly sealed container, preferably with a septum, and store it in a desiccator or a glovebox. It is advisable to store it over molecular sieves to scavenge any residual moisture. Avoid alcohol-based solvents for storage or dissolution unless hemiacetal formation is desired.
Q4: Is it possible to reverse the formation of the hydrate to get the pure aldehyde?
A4: Yes, the hydration of this compound is a reversible process.[9][10] The equilibrium can be shifted towards the aldehyde by removing water. This can be achieved by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[4] Alternatively, strong dehydrating agents can be used, although this approach requires careful selection to avoid side reactions with the aldehyde.[10] For some fluorinated aldehydes, heating in the presence of a water-soluble inorganic salt like calcium chloride has been shown to be effective.[10]
Troubleshooting Guides
Problem 1: Inconsistent Reaction Kinetics and Low Yields
Symptoms:
-
Reactions involving nucleophilic addition to the carbonyl group are sluggish or do not go to completion.
-
Reproducibility between batches is poor.
-
1H NMR analysis of the starting material shows variable ratios of aldehyde, hydrate, and/or hemiacetal.
Root Cause Analysis and Solutions:
The primary cause is the uncontrolled formation of the stable hydrate or hemiacetal, which reduces the effective concentration of the free aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Detailed Steps:
-
Quantify the Purity of Your Starting Material: Before starting your reaction, run a 1H NMR of your this compound. Integrate the aldehyde proton (around 9.8 ppm) and the hydrate/hemiacetal protons to determine the purity.
-
Dehydration Protocol: If a significant amount of hydrate is present, consider dehydrating the aldehyde. A common method is azeotropic distillation with toluene.
-
Strict Anhydrous Techniques: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Solvent Choice: Avoid protic solvents like water and alcohols if the free aldehyde is the desired reactant. Consider aprotic solvents like THF, diethyl ether, or dichloromethane.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or NMR to identify if the reaction is stalling.
Problem 2: Product Decomposition During Work-up or Purification
Symptoms:
-
The desired product is observed in the crude reaction mixture but is lost during aqueous work-up or column chromatography.
-
Formation of tar-like substances upon concentration or heating.[11]
Root Cause Analysis and Solutions:
This compound and its derivatives can be unstable, particularly under acidic or basic conditions, or at elevated temperatures. The presence of the trifluoromethyl group can make downstream products susceptible to elimination or other side reactions.
Troubleshooting and Mitigation Strategies:
-
Neutralize Carefully: If an acidic or basic work-up is necessary, perform it at low temperatures (0 °C) and quickly neutralize the mixture.
-
Avoid Protic Solvents in Chromatography: If your product is sensitive to water or alcohol, consider using a non-protic solvent system for column chromatography.
-
Purification via Bisulfite Adduct: For the aldehyde itself, purification can be achieved by forming the sodium bisulfite adduct, which is a solid.[11] This adduct can be washed to remove impurities and then the aldehyde can be regenerated by treatment with a mild base.
-
Derivative Protection: In multi-step syntheses, it may be beneficial to protect the aldehyde or a downstream functional group to increase stability during subsequent steps. For instance, in the synthesis of 4,4,4-trifluorobutanol, the product can be protected as a borate ester before distillation to prevent decomposition.[11]
Experimental Protocols
Protocol 1: 1H NMR Analysis for Aldehyde, Hydrate, and Hemiacetal Content
-
Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve a known amount of this compound in a dry, deuterated aprotic solvent (e.g., CDCl3 or Acetone-d6).
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis:
-
Aldehyde: Identify the characteristic aldehyde proton signal (triplet) around 9.8 ppm.
-
Hydrate: The methine proton of the gem-diol typically appears as a triplet of quartets around 4.5-5.5 ppm. The two hydroxyl protons will likely be a broad singlet.
-
Hemiacetal: The methine proton of the hemiacetal will be in a similar region to the hydrate's methine proton. The protons of the alcohol moiety will also be present.
-
-
Quantification: Use the integration of these distinct signals to determine the molar ratio of each species.
Table 1: Representative 1H NMR Chemical Shifts
| Species | Proton | Chemical Shift (ppm, CDCl3) | Multiplicity |
| Aldehyde | -CHO | ~9.8 | t |
| Hydrate | -CH(OH)2 | ~5.0 | tq |
| Hemiacetal (Ethanol) | -CH(OH)OEt | ~4.8 | m |
Protocol 2: Dehydration of this compound Hydrate via Azeotropic Distillation
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a condenser.
-
Charging the Flask: To the flask, add the hydrated this compound and a suitable azeotroping solvent (e.g., toluene).
-
Heating: Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Completion: Continue the distillation until no more water is collected in the trap.
-
Isolation: Carefully distill the anhydrous this compound from the toluene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous phase hydration and hydrate acidity of perfluoroalkyl and n:2 fluorotelomer aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. Atmospheric chemistry of perfluorinated aldehyde hydrates (n-C(x)F(2x+1)CH(OH)2, x = 1, 3, 4): hydration, dehydration, and kinetics and mechanism of Cl atom and OH radical initiated oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GB2260322A - Method of dehydrating trifluoroacetaldehyde hydrate - Google Patents [patents.google.com]
- 11. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
Inert atmosphere requirements for handling 4,4,4-Trifluorobutanal
Technical Support Center: 4,4,4-Trifluorobutanal
A Senior Application Scientist's Guide to Handling and Inert Atmosphere Requirements
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to ensure the successful and safe use of this valuable fluorinated building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles that govern its handling, enabling you to troubleshoot issues and optimize your experimental outcomes. This compound's unique electronic properties, conferred by the trifluoromethyl group, make it a powerful reagent, but also necessitate careful handling to prevent common pitfalls that can compromise your research.
Core Principles: Why an Inert Atmosphere is Non-Negotiable
The requirement for an inert atmosphere when handling this compound stems from the inherent reactivity of its aldehyde functional group, which is susceptible to degradation upon exposure to atmospheric oxygen and moisture.
Susceptibility to Oxidation
Aldehydes are readily oxidized to their corresponding carboxylic acids in the presence of atmospheric oxygen.[1][2][3] This is often the most significant pathway for degradation and impurity formation.
-
Mechanism: The oxidation can proceed via a radical mechanism and often occurs through the intermediate hydrate form.[2] For this compound, this means any exposure to air can lead to the formation of 4,4,4-trifluorobutanoic acid, an impurity that can be difficult to separate and can interfere with subsequent reaction pathways.
-
Experimental Impact: The presence of this acidic impurity can quench sensitive reagents (e.g., organometallics, strong bases), alter reaction pH, and lead to complex product mixtures and reduced yields.
Sensitivity to Moisture: Hydrate Formation
Like many aldehydes, this compound can react reversibly with water to form a geminal diol, also known as a hydrate.[1][4][5][6]
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction can be catalyzed by both acid and base.[4][6][7][8] The strong electron-withdrawing effect of the adjacent trifluoromethyl group increases the partial positive charge on the carbonyl carbon, making it particularly susceptible to this attack.
-
Experimental Impact: While the hydrate can revert to the aldehyde, its formation in solution alters the true concentration of the active aldehyde species. This can disrupt reaction stoichiometry, leading to inconsistent results and the formation of byproducts. The hydrate itself may react differently than the aldehyde, further complicating the reaction profile.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound and provides solutions grounded in proper inert atmosphere technique.
Question: My reaction yield is consistently low and varies between runs. What could be the cause?
Answer: Low and inconsistent yields are classic symptoms of reagent degradation or stoichiometric imbalance, often caused by exposure to air and moisture.
-
Probable Cause 1: Oxidation. A portion of your this compound is likely oxidizing to 4,4,4-trifluorobutanoic acid upon exposure to air during measurement or transfer. This reduces the amount of active aldehyde available for your desired reaction.
-
Probable Cause 2: Hydration. Atmospheric moisture or residual water in your solvent can convert the aldehyde to its hydrate form, making it unavailable for reaction.[6]
-
Probable Cause 3: Quenching of Other Reagents. If your reaction involves highly air-sensitive reagents such as Grignard reagents (RMgX), organolithiums (n-BuLi), or metal hydrides, any trace of air or moisture introduced with the aldehyde will destroy these reagents, leading to a dramatic drop in yield.[9]
-
Solution:
-
Employ a Closed System: Always handle this compound under a positive pressure of an inert gas (Nitrogen or Argon) using either a Schlenk line or a glove box .[10][11][12][13]
-
Use Dry, Degassed Solvents: Ensure all solvents are rigorously dried and degassed before use to remove dissolved oxygen and trace water.
-
Proper Reagent Transfer: Use air-free transfer techniques. For liquid reagents like this compound, this involves using a gas-tight syringe or a cannula transfer.[14]
-
Question: My final product is contaminated with an acidic impurity that I can't easily remove. What is it and how do I prevent it?
Answer: The acidic impurity is almost certainly 4,4,4-trifluorobutanoic acid, the product of aldehyde oxidation.[1][2]
-
Cause: Direct exposure of the aldehyde to atmospheric oxygen. This can happen during storage, weighing, transfer, or during the reaction itself if the inert atmosphere is compromised.
-
Prevention:
-
Storage: Store this compound in a tightly sealed container with an inert gas headspace, preferably refrigerated to lower its vapor pressure and slow degradation.
-
Handling: All manipulations must be performed under a robust inert atmosphere. A glove box provides the most secure environment for weighing and preparing solutions.[13][15] If using a Schlenk line, ensure a positive flow of inert gas during any transfer.
-
Reaction Setup: Purge your reaction vessel thoroughly with an evacuate-backfill cycle (typically repeated three times) on a Schlenk line before introducing solvents or reagents.[10][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between working on a Schlenk line versus in a glove box?
A1: Both are used to handle air-sensitive materials, but they differ in application and the level of protection offered.[10] A glove box is a sealed container filled with a continuously purified inert atmosphere, ideal for all manipulations including weighing solids and complex setups.[13][15][16] A Schlenk line is a glass manifold that provides a dual supply of inert gas and vacuum to specialized glassware, allowing for air-free reactions on a standard lab bench.[10][12] Transfers on a Schlenk line require more specialized techniques (syringes, cannula) to avoid atmospheric exposure.
| Feature | Glove Box | Schlenk Line |
| Environment | Fully inert atmosphere for all operations | Inert atmosphere inside specific glassware |
| Best For | Weighing, storing, and manipulating solids; complex setups | Performing reactions, distillations, and filtrations in glassware |
| Air Exposure Risk | Very low; contained within the box | Moderate; risk during transfers between flasks |
| Cost & Complexity | Higher initial cost and maintenance | Lower cost, requires more user technique |
Q2: Should I use Nitrogen or Argon as the inert gas?
A2: For most applications involving this compound, Nitrogen is perfectly suitable and more economical. Argon is denser than air and provides a more robust "blanket" over the reaction mixture. It is preferred for highly sensitive reactions, particularly those involving organometallic catalysis that may be sensitive to trace nitrogen reactivity at elevated temperatures.
Q3: How do I properly store this compound?
A3: Based on general principles for volatile and air-sensitive aldehydes and related fluorinated compounds, storage should be:
-
Under an Inert Atmosphere: The container should be backfilled with nitrogen or argon.
-
Tightly Sealed: Use a container with a high-quality, secure cap (e.g., a Sure/Seal™ bottle).
-
In a Cool, Dry Place: Refrigeration is recommended to minimize vapor pressure and slow potential decomposition.[17][18][19]
-
Away from Incompatibles: Store away from strong oxidizing agents, bases, and metals.[17][20]
Experimental Protocols & Visualizations
Protocol: Setting up a Reaction using a Schlenk Line
-
Glassware Preparation: Ensure your Schlenk flask, magnetic stir bar, and any other glassware are oven-dried or flame-dried to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
System Purge: Assemble the glassware and connect it to the Schlenk line via flexible tubing. Carefully open the stopcock to the vacuum line to evacuate the flask. Caution: Evacuate slowly to avoid disturbing any solid reagents.
-
Inert Gas Backfill: Close the stopcock to the vacuum and gently open it to the inert gas manifold. You should see gas flowing from the line into your flask, confirmed by the bubbler on the manifold.
-
Repeat Cycle: Repeat the evacuate-backfill cycle two more times to ensure all atmospheric gases have been removed.[10][14]
-
Solvent Addition: Add your anhydrous, degassed solvent via a cannula or a gas-tight syringe through a rubber septum. Maintain a positive pressure of inert gas during the addition.
-
Reagent Addition: Add this compound via a clean, dry, gas-tight syringe. First, purge the syringe with inert gas. Pierce the septum of the reagent bottle, draw the required volume, and then inject it into the reaction flask.
Logical Workflow Diagram
Caption: Decision workflow for inert atmosphere use with this compound.
Degradation Pathways Diagram
References
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 11. ionicviper.org [ionicviper.org]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. achievechem.com [achievechem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ossila.com [ossila.com]
- 16. Customized Glove Box for Chemistry Applications | Jacomex [jacomex.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. fishersci.com [fishersci.com]
- 20. mmbio.byu.edu [mmbio.byu.edu]
Technical Support Center: Scaling Up the Synthesis of 4,4,4-Trifluorobutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting and scaling up the synthesis of 4,4,4-trifluorobutanal, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] As Senior Application Scientists, we have compiled this resource based on established synthetic routes and practical experience to address common challenges encountered during pilot-scale production.
I. Overview of a Scalable Synthetic Route
A common and scalable method for preparing this compound involves a Grignard reaction between a 3-halo-1,1,1-trifluoropropane and a formylating agent like N,N-dimethylformamide (DMF), followed by hydrolysis.[3] An alternative one-pot method using lithium metal is also reported to give higher yields.[3]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield of Grignard Reagent Formation
-
Observation: The initial reaction to form the Grignard reagent (1,1,1-trifluoropropyl magnesium halide) shows low conversion or fails to initiate.
-
Potential Causes & Solutions:
-
Moisture in the system: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran must be anhydrous.[3]
-
Inactive Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, preventing a reaction. Activate the magnesium turnings by stirring them under a dry, inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Impurities in the starting material: The 3-halo-1,1,1-trifluoropropane should be free of water and other impurities. Distillation of the starting material may be necessary.
-
Issue 2: Poor Yield in the Formylation Step
-
Observation: The reaction of the Grignard reagent with DMF results in a low yield of this compound.
-
Potential Causes & Solutions:
-
Incorrect Stoichiometry: An excess of DMF is typically used to ensure complete reaction of the Grignard reagent. A molar ratio of 1.1-1.4 equivalents of DMF to the Grignard reagent is recommended.[3]
-
Side Reactions: The Grignard reagent can react with the product aldehyde. To minimize this, the reaction should be carried out at low temperatures (-20 °C to 0 °C) and the Grignard reagent should be added slowly to the DMF solution.[3]
-
Issue 3: Product Decomposition During Purification
-
Observation: The desired this compound decomposes or forms tar-like substances during distillation.
-
Potential Causes & Solutions:
-
Thermal Instability: this compound can be prone to self-decomposition, especially at elevated temperatures.[3]
-
Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress.
-
Purification via Bisulfite Adduct: A robust method for purification involves the formation of a sodium bisulfite adduct. This crystalline solid can be isolated, washed to remove impurities, and then the aldehyde can be regenerated by treatment with a base.[3]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the Grignard reaction?
A1: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran are suitable for this reaction.[3]
Q2: How can I monitor the progress of the reaction?
A2: Gas chromatography (GC) is an effective method for monitoring the disappearance of the starting material and the formation of the product.
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[7]
Q4: How should I store this compound?
A4: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5] Keep away from heat, sparks, and open flames.[6]
Q5: Are there alternative synthetic routes that avoid Grignard reagents?
A5: Yes, a one-pot method using lithium metal, 3-halo-1,1,1-trifluoropropane, and DMF has been reported to provide higher yields (83-87%) compared to the Grignard method (68-75%).[3]
IV. Detailed Experimental Protocol (Grignard Method)
This protocol is a general guideline for a laboratory-scale synthesis and should be optimized for pilot-plant scale.
Step 1: Preparation of the Grignard Reagent
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Add magnesium turnings (1.0-1.2 molar equivalents relative to the halide) to the flask.
-
Add a small amount of anhydrous ether (e.g., THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-halo-1,1,1-trifluoropropane in anhydrous ether from the dropping funnel. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Formylation Reaction
-
In a separate, dry flask, cool a solution of N,N-dimethylformamide (DMF, 1.1-1.4 molar equivalents) in anhydrous ether to -20 °C to 0 °C.
-
Slowly add the prepared Grignard reagent to the cold DMF solution via a cannula, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude this compound by vacuum distillation or by forming the sodium bisulfite adduct.
V. Data Summary
| Parameter | Grignard Method | Lithium Metal One-Pot Method |
| Typical Yield | 68-75%[3] | 83-87%[3] |
| Key Reagents | 3-halo-1,1,1-trifluoropropane, Mg, DMF[3] | 3-halo-1,1,1-trifluoropropane, Li, DMF[3] |
| Reaction Conditions | Low temperature for formylation[3] | -20 °C to 0 °C[3] |
VI. Visual Workflow and Logic Diagrams
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
VII. References
-
CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google Patents. (URL: --INVALID-LINK--)
-
SDS – SAFETY DATA SHEET - Halocarbon Life Sciences. (URL: not available)
-
SAFETY DATA SHEET - Fisher Scientific. (URL: --INVALID-LINK--)
-
4,4,4-Trifluoro-1-butene - Safety Data Sheet 1300354 - Synquest Labs. (URL: --INVALID-LINK--)
-
CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents. (URL: --INVALID-LINK--)
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: --INVALID-LINK--)
-
Synthesis and Application of 4,4,4-Trifluoro-1-Butanol - ChemicalBook. (URL: --INVALID-LINK--)
-
CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents. (URL: --INVALID-LINK--)
-
New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents. (URL: --INVALID-LINK--)
-
Methyl 4,4,4-trifluorocrotonate - SAFETY DATA SHEET. (URL: not available)
-
Chemical Properties of 4,4,4-Trifluorobutanol (CAS 461-18-7) - Cheméo. (URL: --INVALID-LINK--)
-
Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions - PMC - NIH. (URL: --INVALID-LINK--)
-
Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
4,4,4-Trifluorobutanol - the NIST WebBook. (URL: --INVALID-LINK--)
-
Exploring 4,4,4-Trifluorobutanenitrile: Properties and Applications. (URL: not available)
-
This compound | C4H5F3O | CID 2777083 - PubChem. (URL: --INVALID-LINK--)
-
A flexible and scalable synthesis of 4'-thionucleosides - PubMed. (URL: --INVALID-LINK--)
-
A flexible and scalable synthesis of 4′-thionucleosides - PMC - NIH. (URL: --INVALID-LINK--)
-
4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307 - PubChem. (URL: --INVALID-LINK--)
-
Scalable synthesis of favipiravir via conventional and continuous flow chemistry - PMC - NIH. (URL: --INVALID-LINK--)
-
A flexible and scalable synthesis of 4′-thionucleosides - ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: --INVALID-LINK--)
-
Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (URL: --INVALID-LINK--)
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile - ResearchGate. (URL: --INVALID-LINK--)
-
Sulfur Tetrafluoride (SF 4 ) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - PMC - NIH. (URL: --INVALID-LINK--)
-
Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - NIH. (URL: --INVALID-LINK--)
-
Synthesis of 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]butanesulfonyl fluoride. (URL: --INVALID-LINK--)
-
Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (URL: --INVALID-LINK--)
References
- 1. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrum of 4,4,4-Trifluorobutanal: An In-Depth Technical Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable information about a molecule's mass and fragmentation patterns. This guide offers a comprehensive interpretation of the anticipated mass spectrum of 4,4,4-Trifluorobutanal, a compound of interest due to the unique influence of its trifluoromethyl group. In the absence of a publicly available experimental spectrum for this specific analyte, this guide will leverage established principles of mass spectrometry to predict its fragmentation behavior. To provide a robust comparative framework, we will analyze this predicted spectrum alongside the experimentally determined mass spectra of two key analogs: the non-fluorinated counterpart, butanal , and the corresponding alcohol, 4,4,4-Trifluorobutanol . This comparative approach will illuminate the profound impact of both the trifluoromethyl group and the carbonyl functional group on fragmentation pathways.
The Foundational Principles: Fragmentation of Aldehydes and the Influence of Fluorine
Electron Ionization (EI) mass spectrometry subjects molecules to a high-energy electron beam, typically at 70 eV, leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[1] The fragmentation patterns are not random; they are governed by the inherent stability of the resulting ions and neutral losses. For aliphatic aldehydes, characteristic fragmentation pathways include α-cleavage and β-cleavage adjacent to the carbonyl group, as well as the McLafferty rearrangement.[2]
The introduction of a trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, significantly alters the fragmentation landscape. The high electronegativity of fluorine atoms can influence bond strengths and the stability of resulting carbocations, often directing fragmentation pathways that may be minor or absent in their non-fluorinated analogs.[3] The C-F bond is exceptionally strong, meaning that the loss of a fluorine atom is less common than the cleavage of C-C bonds or the loss of the entire CF3 group.[3]
Predicted Fragmentation of this compound
The molecular ion of this compound (C4H5F3O) has a molecular weight of 126.08 g/mol . Upon electron ionization, we can anticipate the following key fragmentation pathways:
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (C1-C2) can lead to the loss of a hydrogen atom (M-1) to form an acylium ion at m/z 125, or the loss of the propanal moiety (M-57) to form the [CF3CH2]+ ion at m/z 83. A more significant α-cleavage would be the loss of the formyl radical (•CHO) to yield the [CF3CH2CH2]+ ion at m/z 97.
-
β-Cleavage: Cleavage of the C2-C3 bond would result in the formation of a resonance-stabilized acylium ion [CH2CHO]+ at m/z 43 and the loss of a trifluoroethyl radical.
-
McLafferty Rearrangement: Aldehydes with a γ-hydrogen are susceptible to the McLafferty rearrangement. In this compound, a γ-hydrogen is present. This rearrangement would involve the transfer of a hydrogen from the C3 position to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond, resulting in the elimination of a neutral ethene molecule and the formation of a radical cation of trifluoroacetaldehyde enol at m/z 100.
-
Loss of CF3: The loss of the trifluoromethyl radical (•CF3, mass 69) is a common fragmentation pathway for compounds containing this group.[4] This would lead to the formation of an ion at m/z 57, which could correspond to the butyryl cation [CH3CH2CO]+.
Comparative Analysis: Butanal and 4,4,4-Trifluorobutanol
To contextualize the predicted fragmentation of this compound, we will compare it with the known mass spectra of butanal and 4,4,4-Trifluorobutanol, obtained from the NIST Mass Spectrometry Data Center.[5][6]
Butanal (C4H8O, MW = 72.11 g/mol ): The mass spectrum of butanal is characterized by a prominent molecular ion peak at m/z 72.[5] The base peak is typically observed at m/z 44, resulting from a McLafferty rearrangement involving the loss of ethene.[7] Other significant fragments include m/z 57 (loss of •CH3), m/z 43 ([C3H7]+ or [CH3CO]+), m/z 29 ([CHO]+), and m/z 27 ([C2H3]+).[5]
4,4,4-Trifluorobutanol (C4H7F3O, MW = 128.09 g/mol ): The mass spectrum of 4,4,4-Trifluorobutanol shows a weak or absent molecular ion peak at m/z 128.[6] The fragmentation is dominated by the loss of water (M-18) to give an ion at m/z 110. The loss of the terminal •CH2OH group (M-31) results in an ion at m/z 97. A significant peak is also observed at m/z 69, corresponding to the [CF3]+ ion.
Data Presentation: A Comparative Table of Key Fragments
| m/z | Predicted Fragment Ion for this compound | Observed Fragment Ion for Butanal[5] | Observed Fragment Ion for 4,4,4-Trifluorobutanol[6] |
| 126 | [C4H5F3O]•+ (Molecular Ion) | - | - |
| 125 | [C4H4F3O]+ (M-H) | - | - |
| 110 | - | - | [C4H6F3]+ (M-H2O) |
| 100 | [C2H3F3O]•+ (McLafferty Rearrangement) | - | - |
| 97 | [C3H4F3]+ (M-CHO) | - | [C3H4F3]+ (M-CH2OH) |
| 83 | [C2H2F3]+ | - | - |
| 72 | - | [C4H8O]•+ (Molecular Ion) | - |
| 69 | [CF3]+ | - | [CF3]+ |
| 57 | [C3H2O]+ (M-CF3) | [C3H5O]+ (M-CH3) | [C4H6O]+ (M-HF-CH2O) |
| 44 | - | [C2H4O]•+ (McLafferty Rearrangement) | - |
| 43 | [C2H3O]+ | [C3H7]+ or [C2H3O]+ | - |
| 29 | [CHO]+ | [CHO]+ | - |
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS (Electron Ionization)
The following is a standard protocol for the acquisition of an electron ionization mass spectrum for a volatile compound like this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a range of volatile organic compounds.
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 20 - 300
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 100 ppm) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the prepared solution into the GC-MS system.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for this compound and the established pathways for butanal.
Caption: Predicted fragmentation of this compound.
Caption: Fragmentation of Butanal.
Discussion and Interpretation
The comparison of the predicted mass spectrum of this compound with the experimental spectra of butanal and 4,4,4-Trifluorobutanol reveals the distinct influence of the trifluoromethyl group.
The most striking difference between the predicted spectrum of the fluorinated aldehyde and the experimental spectrum of butanal is the anticipated shift in the base peak. For butanal, the McLafferty rearrangement leading to the m/z 44 ion is dominant.[5] In this compound, while the McLafferty rearrangement is still possible, leading to an ion at m/z 100, the electron-withdrawing nature of the CF3 group is expected to favor fragmentation pathways that lead to the stabilization of positive charge away from this group. The loss of the relatively stable •CF3 radical to form an ion at m/z 57 is therefore predicted to be a significant fragmentation pathway.
Comparing this compound with its corresponding alcohol, 4,4,4-Trifluorobutanol, highlights the role of the functional group. The alcohol readily loses water, a characteristic fragmentation that is absent in the aldehyde.[6] However, both compounds are expected to show a significant fragment at m/z 97, albeit through different initial losses (•CHO for the aldehyde and •CH2OH for the alcohol), indicating that the [CF3CH2CH2]+ cation is a stable species. The presence of a fragment at m/z 69 ([CF3]+) is also a common feature for both trifluoromethylated compounds.
Conclusion
This in-depth technical guide provides a comprehensive interpretation of the expected mass spectrum of this compound through a comparative analysis with its non-fluorinated and alcohol analogs. By understanding the fundamental principles of mass spectral fragmentation and the directing effects of the trifluoromethyl and carbonyl groups, researchers can confidently predict and interpret the mass spectra of novel fluorinated compounds. This predictive capability is crucial for the rapid and accurate identification of unknown substances in complex matrices, accelerating research and development in the pharmaceutical and chemical industries.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. Butanal [webbook.nist.gov]
- 6. 4,4,4-Trifluorobutanol [webbook.nist.gov]
- 7. Butanal [webbook.nist.gov]
A Comparative Guide to HPLC and GC Methods for Determining the Purity of 4,4,4-Trifluorobutanal
For researchers, scientists, and drug development professionals, the stringent assessment of starting material purity is a cornerstone of reliable and reproducible outcomes. 4,4,4-Trifluorobutanal, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a unique analytical challenge due to its volatility and the lack of a strong chromophore for direct UV detection in High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of two robust analytical approaches for determining its purity: a widely adopted pre-column derivatization HPLC-UV method and a classic Gas Chromatography (GC) method. This document is structured to not only provide detailed, actionable protocols but also to elucidate the scientific rationale behind the methodological choices, empowering you to select and implement the most suitable approach for your analytical needs.
The Challenge of Analyzing this compound
Direct analysis of this compound by reversed-phase HPLC with UV detection is impractical. The molecule's high volatility can lead to sample loss and poor reproducibility, while its simple aliphatic aldehyde structure lacks the necessary chromophores for sensitive UV detection. Therefore, analytical strategies must address these limitations to achieve accurate and reliable purity assessments.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
This is the most common and well-established approach for the HPLC analysis of aldehydes and ketones.[1][2] The core of this method lies in the pre-column derivatization of the analyte with 2,4-dinitrophenylhydrazine (DNPH).
The Chemistry of Derivatization
The reaction between an aldehyde and DNPH is a classic nucleophilic addition-elimination, also known as a condensation reaction.[3][4][5] The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a water molecule to form a stable, bright yellow or orange 2,4-dinitrophenylhydrazone derivative.[3][6]
The key advantages of this derivatization are twofold:
-
Introduction of a Chromophore: The resulting hydrazone contains multiple nitro-aromatic groups, making it highly active in the UV-Vis spectrum, typically with a maximum absorbance around 360 nm.[7][8]
-
Increased Stability and Retention: The derivative is a larger, less volatile, and more hydrophobic molecule than the parent aldehyde, making it ideal for reversed-phase HPLC separation.[9]
Caption: Derivatization of this compound with DNPH.
Experimental Protocol: HPLC-UV Method
1. Preparation of Derivatizing Reagent (DNPH Solution):
-
Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 50 mL of acetonitrile.
-
Carefully add 0.5 mL of concentrated sulfuric acid.
-
Dilute to 100 mL with acetonitrile. This solution should be stored in an amber bottle and is stable for approximately one week when refrigerated.
2. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dilute to volume with acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile.
-
Derivatization: To 1.0 mL of both the standard and sample solutions in separate vials, add 2.0 mL of the DNPH reagent. Cap the vials tightly and heat at 60°C for 30 minutes. Allow to cool to room temperature. Dilute an aliquot of the resulting solution with the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A high-purity silica-based C18 column is recommended for good peak shape.
-
Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with 65:35 (v/v) Acetonitrile:Water is a good starting point.[8] Optimization may be required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.[7]
-
Injection Volume: 10 µL.
4. Purity Calculation: The purity of the this compound sample is determined by comparing the peak area of the derivative in the sample chromatogram to that of the standard, using the formula for percent purity by external standard.
References
- 1. agilent.com [agilent.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 5. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. auroraprosci.com [auroraprosci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 4,4,4-Trifluorobutanal and Butanal
This guide provides an in-depth, objective comparison of the chemical reactivity of 4,4,4-Trifluorobutanal and its non-fluorinated counterpart, butanal. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the fundamental electronic principles governing their reactivity. We will explore theoretical underpinnings and provide supporting experimental protocols to offer a comprehensive understanding of how trifluorination impacts carbonyl chemistry.
Part 1: Theoretical Framework - The Decisive Role of Fluorine's Inductive Effect
The primary difference in reactivity between this compound and butanal stems from the profound electron-withdrawing inductive effect (-I effect) of the trifluoromethyl (CF₃) group. Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of a molecule.[1][2]
In this compound, the three fluorine atoms strongly pull electron density away from the carbon backbone. This effect is transmitted through the sigma bonds to the carbonyl group. Consequently, the carbonyl carbon in this compound becomes significantly more electron-deficient (more electrophilic) compared to the carbonyl carbon in butanal.[3] The alkyl group in butanal, by contrast, has a weak electron-donating effect, which slightly reduces the electrophilicity of its carbonyl carbon.
This heightened electrophilicity makes this compound a more susceptible target for nucleophilic attack, the fundamental reaction pathway for aldehydes.[4] We can therefore predict that this compound will react faster with nucleophiles than butanal.
Caption: Inductive effects on carbonyl electrophilicity.
Part 2: Physicochemical and Spectroscopic Properties
Before delving into reactivity, it is essential to understand the fundamental properties of both aldehydes.
| Property | Butanal | This compound | Reference |
| Molecular Formula | C₄H₈O | C₄H₅F₃O | [5][6] |
| Molecular Weight | 72.11 g/mol | 126.08 g/mol | [5][6] |
| Boiling Point | 74.8 °C | ~106-108 °C (est.) | [6] |
| IR C=O Stretch | ~1730 cm⁻¹ | ~1745-1760 cm⁻¹ (est.) | [7][8] |
| ¹H NMR (Aldehyde H) | ~9.7 ppm (triplet) | ~9.8 ppm (triplet) | [8][9] |
| ¹³C NMR (C=O) | ~204 ppm | ~200 ppm (quartet, J≈35Hz) | [8] |
The higher boiling point of this compound is expected due to its increased molecular weight and polarity. In IR spectroscopy, the C=O stretching frequency is expected to be higher for the fluorinated aldehyde due to the inductive effect strengthening the double bond. In ¹³C NMR, the carbonyl carbon of the fluorinated compound will likely show coupling to the fluorine atoms. These spectroscopic signatures are invaluable for monitoring reaction kinetics.[7][10]
Part 3: Experimental Comparison of Reactivity
To empirically validate the theoretical predictions, we outline several key experiments. The following protocols are designed to be self-validating and provide clear, quantifiable comparisons.
A. Nucleophilic Addition: Reduction with Sodium Borohydride (NaBH₄)
The reduction of an aldehyde to a primary alcohol by a hydride reagent like NaBH₄ is a classic nucleophilic addition reaction.[11][12] The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon. A more electrophilic aldehyde will be reduced more rapidly.[13][14]
This protocol describes a method to determine the relative reduction rates by monitoring the disappearance of the aldehyde proton signal in real-time.
-
Preparation: In separate, dry NMR tubes, prepare 0.1 M solutions of butanal and this compound in deuterated methanol (CD₃OD). Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition (t=0): Acquire a baseline ¹H NMR spectrum for each sample, ensuring the aldehyde proton peak (~9.7-9.8 ppm) and the internal standard are clearly resolved and integrated.
-
Initiation of Reaction: Prepare a 0.2 M solution of NaBH₄ in CD₃OD. At time t=0, rapidly inject a stoichiometric equivalent (e.g., 0.25 eq) of the NaBH₄ solution into each NMR tube and begin acquiring spectra at regular intervals (e.g., every 2 minutes).
-
Monitoring: Continue acquiring spectra until the aldehyde proton signal is no longer detectable in the faster-reacting sample.
-
Data Analysis: For each time point, calculate the concentration of the remaining aldehyde by comparing the integral of its aldehydic proton peak to the integral of the internal standard. Plot ln([Aldehyde]) versus time. The slope of this line will be the pseudo-first-order rate constant (-k).
| Aldehyde | Expected Relative Rate Constant (k_rel) | Expected Outcome |
| Butanal | 1.0 | Slower reduction rate. |
| This compound | > 10 | Significantly faster reduction rate. |
The plot for this compound is expected to have a much steeper negative slope, indicating a faster reaction rate due to its enhanced electrophilicity.
Caption: Workflow for kinetic analysis via NMR spectroscopy.
B. Carbon-Carbon Bond Formation: The Grignard Reaction
The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl, is a cornerstone of organic synthesis.[15] The reaction rate is highly sensitive to the electrophilicity of the carbonyl substrate.[16][17]
This protocol uses a limiting amount of Grignard reagent in a mixture of the two aldehydes to determine their relative reactivity.
-
Setup: Under an inert atmosphere (N₂ or Ar), add an equimolar mixture of butanal (1.0 eq) and this compound (1.0 eq) to anhydrous diethyl ether in a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer. Cool the mixture to 0 °C.
-
Reagent Addition: Add methylmagnesium bromide (MeMgBr, 0.5 eq, 3.0 M in diethyl ether) dropwise to the stirred aldehyde solution over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to determine the relative ratio of the two alcohol products: 2-pentanol and 5,5,5-trifluoro-2-pentanol.
The product mixture will be significantly enriched in 5,5,5-trifluoro-2-pentanol. The higher electrophilicity of this compound will cause it to react preferentially with the limited amount of the Grignard reagent.
Caption: Competitive Grignard reaction pathways.
C. Olefination: The Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide.[18] While the nature of the ylide is a primary determinant of stereoselectivity, the rate of the initial cycloaddition step is influenced by the electrophilicity of the carbonyl component.[19][20]
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at room temperature to form the deep red ylide.
-
Reaction Setup: In two separate, parallel flasks under an inert atmosphere, dissolve butanal (1.0 eq) and this compound (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Aldehyde Addition: Add the aldehyde solutions dropwise and simultaneously to the ylide solutions.
-
Monitoring: Monitor the disappearance of the red ylide color. The reaction with this compound is expected to cause the color to fade more rapidly. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC.
-
Workup and Analysis: After completion, quench with water, extract with ether, dry the organic layers, and concentrate. Analyze the products (1-pentene and 5,5,5-trifluoro-1-pentene) and any remaining starting material to compare conversion rates over time.
The reaction involving this compound will proceed to completion faster than the reaction with butanal. This provides further evidence of its superior performance as an electrophile in C-C bond-forming reactions.
Summary and Conclusion
The evidence, both theoretical and experimental, overwhelmingly indicates that This compound is significantly more reactive towards nucleophiles than butanal. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing inductive effect of the terminal trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon.
| Feature | Butanal | This compound | Advantage |
| Carbonyl Electrophilicity | Lower | Higher | This compound |
| Rate of Nucleophilic Addition | Slower | Faster | This compound |
| Suitability for Grignard/Hydride Reactions | Good | Excellent (Faster, more efficient) | This compound |
| Handling Considerations | Standard | Standard, with note of higher reactivity | N/A |
For researchers in drug development and organic synthesis, this heightened reactivity makes this compound a valuable building block. It allows for reactions to be conducted under milder conditions, potentially improving yields and reducing side products. However, this increased reactivity must also be considered in experimental design to control reaction exotherms and ensure selectivity. Understanding the electronic principles outlined in this guide is crucial for effectively harnessing the synthetic potential of fluorinated aldehydes.
References
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 5. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butanal | C4H8O | CID 261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 4,4,4-Trifluorobutanal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise characterization of fluorinated organic compounds is paramount. 4,4,4-Trifluorobutanal, a key building block in the synthesis of various bioactive molecules and advanced materials, presents unique analytical challenges due to its volatility, reactivity, and the influence of its trifluoromethyl group. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this aldehyde, drawing upon established methodologies for fluorinated compounds and aldehydes to offer a scientifically grounded approach.
The Analytical Imperative: Why Robust Characterization of this compound Matters
The trifluoromethyl group in this compound imparts desirable properties such as enhanced metabolic stability and lipophilicity in drug candidates. However, it also influences the molecule's chemical behavior, necessitating tailored analytical methods to ensure identity, purity, and stability. Inaccurate or incomplete characterization can lead to flawed structure-activity relationship (SAR) studies, compromised intellectual property, and potential safety concerns in drug development. This guide will explore three complementary analytical pillars for the robust characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization.
Section 1: Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of fluorinated molecules. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative probe into the molecular environment.[1]
The Power of ¹⁹F NMR
¹⁹F NMR offers a wide chemical shift range, minimizing the signal overlap that can complicate ¹H NMR spectra.[2] The chemical shift of the CF₃ group in this compound is highly sensitive to its electronic environment, making it an excellent indicator of successful synthesis and the presence of impurities.
Complementary Insights from ¹H NMR
¹H NMR provides crucial information about the proton-bearing portions of the molecule. The aldehydic proton, in particular, will exhibit a characteristic downfield chemical shift and coupling to the adjacent methylene protons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H (CHO) | ~9.8 | Triplet | ~1-2 Hz |
| ¹H (α-CH₂) | ~2.8 | Triplet of quartets | J(H-H) ~7 Hz, J(H-F) ~2-3 Hz |
| ¹H (β-CH₂) | ~2.6 | Triplet of quartets | J(H-H) ~7 Hz, J(H-F) ~10-12 Hz |
| ¹⁹F (CF₃) | ~-65 to -75 | Triplet | J(F-H) ~10-12 Hz |
Note: Predicted values are based on established ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width to cover the aldehydic proton region.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A wider spectral width is generally required compared to ¹H NMR.
-
Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of different nuclei.
NMR analysis workflow for this compound.
Section 2: Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It provides both chromatographic separation and mass-based identification, offering high sensitivity and selectivity.
The Rationale for GC-MS
The volatility of this compound makes it amenable to gas chromatography. The mass spectrometer provides a molecular fingerprint, aiding in definitive identification and the detection of impurities.
Expected Fragmentation Pattern
Electron ionization (EI) of this compound is expected to produce a characteristic fragmentation pattern. Key fragments would likely arise from α-cleavage and McLafferty rearrangement.[3][4]
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
| 126 | [M]⁺ | Molecular Ion |
| 125 | [M-H]⁺ | Loss of aldehydic proton |
| 97 | [M-CHO]⁺ | α-cleavage |
| 69 | [CF₃]⁺ | Cleavage of C-C bond |
| 57 | [C₃H₅O]⁺ | α-cleavage |
| 44 | [CH₂=CHOH]⁺ | McLafferty rearrangement |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms, HP-5ms) is a suitable starting point.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure separation of volatile impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 150).
-
GC-MS analysis workflow for this compound.
Section 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection
While GC-MS is excellent for identification, HPLC is often the preferred method for accurate quantification in complex matrices. Due to the lack of a strong chromophore in this compound, derivatization is necessary for sensitive UV detection.
The Necessity of Derivatization
Derivatization converts the aldehyde into a product with a high molar absorptivity, allowing for detection at low concentrations.[5] A common and reliable derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[6][7][8]
The DNPH Derivatization Reaction
DNPH reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative, which is brightly colored and strongly absorbs UV light.
Experimental Protocol: HPLC-UV Analysis with DNPH Derivatization
-
Derivatization:
-
Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile) with a catalytic amount of strong acid (e.g., sulfuric acid).
-
Add a known amount of the this compound sample to the DNPH solution.
-
Allow the reaction to proceed to completion (gentle heating may be required).
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a calibration curve using a certified analytical standard of the this compound-DNPH derivative.
-
Crucial Consideration: The availability of a commercial analytical standard for this compound is currently limited. For accurate quantification, a custom-synthesized and fully characterized standard would be required. In its absence, semi-quantitative analysis can be performed by comparing peak areas to a surrogate standard with a similar structure.
-
HPLC analysis workflow with DNPH derivatization.
Comparison of Analytical Techniques
Table 3: Comparison of Analytical Methods for this compound Characterization
| Feature | NMR Spectroscopy | GC-MS | HPLC-UV (with Derivatization) |
| Primary Application | Structural Elucidation, Purity | Identification, Impurity Profiling | Quantification, Purity |
| Sample Preparation | Simple dissolution | Dilution in a volatile solvent | Derivatization required |
| Sensitivity | Moderate | High | Very High (with derivatization) |
| Selectivity | High (for structure) | High (mass-based) | High (chromatographic) |
| Quantitative Accuracy | Good (with internal standard) | Good (with standard) | Excellent (with standard) |
| Key Advantage | Unambiguous structure confirmation | High sensitivity for volatile impurities | Gold standard for quantification |
| Key Limitation | Lower sensitivity than MS | Potential for thermal degradation | Derivatization adds complexity |
| Commercial Standard | Not required for structure | Required for quantification | Essential for accurate quantification |
Conclusion and Recommendations
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound.
-
For initial synthesis confirmation and structural verification, NMR spectroscopy (both ¹H and ¹⁹F) is the most powerful and indispensable tool.
-
For the identification of volatile impurities and confirmation of identity, GC-MS provides excellent sensitivity and specificity.
-
For accurate quantitative analysis, particularly in complex matrices, HPLC with UV detection following DNPH derivatization is the recommended method.
It is imperative to acknowledge the current lack of a readily available commercial analytical standard for this compound. For researchers and drug development professionals requiring rigorous quantitative data, the custom synthesis and certification of a reference standard is a critical step to ensure the trustworthiness and validity of analytical results. Without a certified standard, all quantitative data should be reported with appropriate caveats regarding the method of standardization. This integrated analytical strategy, grounded in the principles of scientific integrity, will empower researchers to confidently advance their work with this important fluorinated building block.
References
- 1. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 3. GCMS Section 6.11.4 [people.whitman.edu]
- 4. whitman.edu [whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
A Comparative Guide for Senior Application Scientists: Trifluoromethyl Ketones vs. Trifluoromethyl Aldehydes in Drug Discovery
Introduction: The Strategic Value of the Trifluoromethyl Carbonyl Moiety
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethyl group (-CF3) is particularly prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] When appended to a carbonyl group, the potent electron-withdrawing nature of the trifluoromethyl moiety gives rise to two classes of highly reactive and synthetically versatile intermediates: trifluoromethyl ketones (TFMKs) and trifluoromethyl aldehydes (TFMAs).
This guide provides a comprehensive comparative analysis of TFMKs and TFMAs for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, reactivity, and biological applications, with a focus on their role as enzyme inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to equip scientists with the knowledge to make informed decisions when selecting the optimal trifluoromethyl carbonyl synthon for their specific research and development needs.
Section 1: Synthesis Strategies
The accessibility of TFMKs and TFMAs is a critical consideration for their application in drug discovery programs. A variety of synthetic routes have been developed for both classes of compounds, starting from readily available precursors.
Synthesis of Trifluoromethyl Ketones
Trifluoromethyl ketones are synthetically more established, with numerous methods for their preparation. These generally involve the introduction of a trifluoromethyl group to a carbonyl precursor or the construction of the ketone functionality.
A prevalent method involves the nucleophilic trifluoromethylation of esters or other carboxylic acid derivatives using reagents like the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source.[3] Another common approach is the reaction of Grignard reagents with trifluoroacetic acid or its derivatives. For instance, the synthesis of 3',4',5'-trifluoroacetophenone can be achieved by reacting the corresponding Grignard reagent with acetic anhydride in the presence of a copper(I) catalyst.[4]
Experimental Protocol: Synthesis of 2,2,2-Trifluoroacetophenone
This protocol outlines a common laboratory-scale synthesis of 2,2,2-trifluoroacetophenone from ethyl trifluoroacetate and a Grignard reagent.
-
Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, ethyl trifluoroacetate, 1 M HCl, saturated NaCl solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction is initiated (as evidenced by gentle refluxing), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding 1 M HCl with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to yield 2,2,2-trifluoroacetophenone.
-
Synthesis of Trifluoromethyl Aldehydes
The synthesis of trifluoromethyl aldehydes can be more challenging due to their higher reactivity and tendency to polymerize.[5] A common precursor for trifluoroacetaldehyde (fluoral) is its more stable hydrate or hemiacetal.[6]
One established method for the preparation of trifluoroacetaldehyde hydrate is the reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, with a borohydride reducing agent like sodium borohydride in a hydroxylic solvent.[7] The free aldehyde can then be generated from its hydrate or hemiacetal by dehydration, for example, using concentrated sulfuric acid under microwave irradiation.[4]
Experimental Protocol: Preparation of Trifluoroacetaldehyde Hydrate
This protocol describes the synthesis of trifluoroacetaldehyde hydrate from ethyl trifluoroacetate.[7]
-
Materials: Ethyl trifluoroacetate, 2-methoxyethyl ether, sodium borohydride, water.
-
Procedure:
-
In a round-bottom flask, prepare a solution of ethyl trifluoroacetate in 2-methoxyethyl ether.
-
Cool the solution to below 0 °C with an ice-salt bath.
-
Slowly add a solution of sodium borohydride in water dropwise with vigorous stirring, ensuring the temperature remains below 0 °C.
-
After the addition is complete, allow the reaction to proceed for 1-2 hours at low temperature.
-
Carefully quench the reaction with an acid (e.g., dilute HCl) to neutralize any excess borohydride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure. The resulting crude product is an aqueous solution of trifluoroacetaldehyde hydrate, which can be further purified by distillation.[7]
-
Section 2: Physicochemical Properties - A Tale of Two Carbonyls
The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the physicochemical properties of both TFMKs and TFMAs, leading to significant differences in their reactivity and stability.
Electrophilicity of the Carbonyl Carbon
The trifluoromethyl group dramatically increases the electrophilicity of the adjacent carbonyl carbon in both ketones and aldehydes. This is due to the strong inductive effect of the three fluorine atoms, which pulls electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]
Generally, aldehydes are inherently more reactive towards nucleophiles than ketones due to both electronic and steric factors.[9] The single hydrogen atom attached to the aldehyde carbonyl offers less steric hindrance compared to the additional alkyl or aryl group of a ketone.[9] While direct kinetic comparisons of nucleophilic addition to analogous TFMKs and TFMAs are not abundant in the literature, the inherent reactivity difference between aldehydes and ketones suggests that TFMAs are likely more electrophilic and reactive than their TFMK counterparts. A competition experiment between 2,2,2-trifluoroacetophenone and benzaldehyde showed the trifluoromethyl ketone to be more reactive, highlighting the powerful activating effect of the CF3 group.[7]
Hydration and Stability
A hallmark of trifluoromethyl carbonyl compounds is their propensity to form stable hydrates (gem-diols) in the presence of water. This is a direct consequence of the destabilization of the carbonyl group by the electron-withdrawing trifluoromethyl group, which shifts the equilibrium towards the more stable hydrated form.[10]
| Compound | Hydration Equilibrium Constant (Khyd) |
| Acetone | ~10^-3 |
| Hexafluoroacetone | >10^6 |
| Acetaldehyde | 1.06 |
| Trifluoroacetaldehyde (Fluoral) | ~2 x 10^4 |
Note: Khyd values are approximate and can vary with conditions. Data compiled from various sources.
As the table above illustrates, the presence of trifluoromethyl groups dramatically increases the hydration equilibrium constant. This extensive hydration has significant implications for their biological activity, as the gem-diol hydrate can act as a transition-state analog inhibitor of certain enzymes.[11]
Caption: Hydration equilibrium of TFMKs and TFMAs.
Section 3: Reactivity Towards Nucleophiles
The enhanced electrophilicity of the carbonyl carbon in TFMKs and TFMAs dictates their reactivity towards a wide range of nucleophiles. This reactivity is central to their utility as synthetic building blocks.
General Reactivity Profile
Both TFMKs and TFMAs readily undergo nucleophilic addition reactions. Common nucleophiles include organometallic reagents, amines, thiols, and enolates.[3][12] The initial addition product is a tetrahedral intermediate, which can then be protonated to form the corresponding alcohol or undergo further reactions.
As previously discussed, TFMAs are generally expected to be more reactive than TFMKs due to reduced steric hindrance and potentially higher electrophilicity. This difference in reactivity can be exploited for selective transformations in molecules containing both functional groups.
Caption: General mechanism of nucleophilic addition.
Reactions with Biological Nucleophiles
The high reactivity of trifluoromethyl carbonyls extends to biological nucleophiles, such as the side chains of amino acids. For instance, trifluoroacetaldehyde has been shown to react with the sulfhydryl group of cysteine to form stable thiazolidine derivatives.[5] This reactivity underpins their mechanism of action as covalent enzyme inhibitors.
Section 4: Biological Applications - A Focus on Enzyme Inhibition
The most significant application of TFMKs and, by extension, TFMAs in drug discovery is their use as potent enzyme inhibitors, particularly for serine and cysteine proteases.
Mechanism of Action as Transition-State Analogs
Trifluoromethyl ketones are classic examples of transition-state analog inhibitors.[8] The carbonyl group of the TFMK is attacked by a nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of serine or the thiol group of cysteine). This forms a stable, covalent hemiketal or hemithioketal adduct.[6][8] This tetrahedral intermediate mimics the high-energy transition state of the enzymatic hydrolysis of a peptide bond, leading to potent inhibition.[8] The stability of this adduct is enhanced by the electron-withdrawing trifluoromethyl group.
While less studied, peptidyl trifluoromethyl aldehydes are also expected to inhibit serine proteases through a similar mechanism, forming a hemiacetal with the active site serine.[13]
Caption: Mechanism of enzyme inhibition.
Comparative Potency
Direct, side-by-side comparisons of the inhibitory potency of analogous TFMKs and TFMAs against the same enzyme are limited in the literature. However, studies on serine proteases have shown that peptidyl fluoromethyl ketones are potent inhibitors, and it is assumed that they act by analogy to the corresponding aldehydes.[13] The potency of these inhibitors is often influenced by the peptide sequence, which governs the binding affinity to the enzyme's active site.[14]
Metabolic Stability: A Key Differentiator?
A significant challenge in the development of TFMK-based drugs is their metabolic instability. The highly electrophilic ketone is susceptible to in vivo reduction by carbonyl reductases to the corresponding trifluoromethyl alcohol, which is often inactive.[1][15]
The metabolic fate of trifluoromethyl aldehydes is less well-documented in the context of drug metabolism. However, aldehydes are generally known to be rapidly oxidized to carboxylic acids or reduced to alcohols in vivo. Trifluoroacetaldehyde is a known metabolite of some fluorinated compounds and is subject to atmospheric degradation.[12][16] Given the high reactivity of the aldehyde group, it is plausible that TFMAs would also be rapidly metabolized, potentially through both oxidation and reduction pathways. This represents a critical area for further investigation when considering the development of TFMA-based therapeutics.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a test compound using liver microsomes.
-
Materials: Test compound (TFMK or TFMA), liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Section 5: Conclusion and Future Perspectives
Trifluoromethyl ketones and trifluoromethyl aldehydes are both valuable synthons in drug discovery, offering a powerful tool to modulate the properties of bioactive molecules.
-
Trifluoromethyl ketones are well-established as potent enzyme inhibitors, particularly of proteases, due to their ability to form stable, transition-state-mimicking adducts. Their synthesis is generally straightforward. However, their application in vivo can be limited by their metabolic reduction to inactive alcohols.
-
Trifluoromethyl aldehydes , while less explored, likely share a similar mechanism of enzyme inhibition. Their potentially higher reactivity could be advantageous in certain applications but may also lead to greater instability and off-target effects. Their synthesis is more challenging due to their propensity for polymerization. The metabolic fate of TFMAs is a key area that requires further investigation.
Comparative Summary Table
| Feature | Trifluoromethyl Ketones (TFMKs) | Trifluoromethyl Aldehydes (TFMAs) |
| Synthesis | Generally well-established and accessible. | More challenging due to reactivity and instability. |
| Reactivity | Highly electrophilic carbonyl. | Expected to be more reactive than TFMKs. |
| Hydration | Readily form stable hydrates. | Form very stable hydrates. |
| Enzyme Inhibition | Potent inhibitors, act as transition-state analogs. | Believed to act via a similar mechanism to TFMKs. |
| Metabolic Stability | Prone to reduction to inactive alcohols. | Metabolic fate is not well-characterized but likely rapid. |
Future research should focus on direct, quantitative comparisons of the reactivity, hydration, and metabolic stability of analogous TFMKs and TFMAs. Such studies would provide invaluable data for medicinal chemists to rationally design and select the most appropriate trifluoromethyl carbonyl-containing scaffolds for the development of novel therapeutics.
References
- 1. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3',4',5'-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Research Portal [scholarworks.brandeis.edu]
- 15. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trifluoroacetaldehyde | C2HF3O | CID 65564 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reaction Monitoring: GC-MS Analysis of 4,4,4-Trifluorobutanal
Introduction: The Challenge of Monitoring Fluorinated Aldehydes
In modern synthetic chemistry, particularly within drug development, fluorinated building blocks like 4,4,4-Trifluorobutanal are invaluable. Their incorporation can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the very properties that make them useful—namely, the high reactivity of the aldehyde functional group—also present a significant analytical challenge. Monitoring the progress of reactions involving this substrate requires a technique that is not only sensitive and selective but also robust enough to handle a reactive analyte in a complex matrix.
This guide provides an in-depth, field-proven protocol for monitoring this compound reactions using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causal logic behind the chosen methodology, present a self-validating experimental protocol, and objectively compare this approach with viable alternatives, supported by experimental data and authoritative references.
The Case for GC-MS: Precision Through Derivatization
Direct analysis of a volatile and reactive compound like this compound by GC-MS is often plagued by poor peak shape, on-column degradation, and low response. The key to a reliable method lies in chemical derivatization. This process converts the analyte into a more stable and chromatographically amenable form.
For aldehydes, the gold-standard derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[1][2] The reaction, which forms a stable PFBHA-oxime, is foundational to our recommended protocol for three critical reasons:
-
Enhanced Stability: The resulting oxime is significantly more thermally stable than the parent aldehyde, preventing degradation in the hot GC inlet and column.
-
Improved Chromatography: Derivatization reduces the analyte's polarity, minimizing hydrogen bonding interactions with the GC system and leading to sharper, more symmetrical peaks.[3]
-
Superior Sensitivity: The introduction of the pentafluorobenzyl group, a highly electronegative moiety, makes the derivative exceptionally sensitive to detection. When coupled with a Mass Spectrometer operating in Negative Chemical Ionization (NCI) mode, this method can achieve picogram-level detection limits, far surpassing what is possible with standard Electron Ionization (EI).[4][5]
The following workflow diagram illustrates the complete analytical process from sample extraction to final data analysis.
Caption: GC-MS workflow for monitoring this compound.
A Validated Protocol for GC-MS Reaction Monitoring
This protocol is designed to be self-validating through the inclusion of an internal standard and a robust calibration procedure, ensuring high-quality, reproducible data.
Experimental Protocol
1. Reagents and Materials:
-
PFBHA Hydrochloride (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride)
-
Internal Standard (IS): 1,2-Dichlorobenzene or other suitable compound not present in the reaction matrix.
-
Organic-free water
-
Sodium Chloride (for salting out)
-
Hexane (pesticide residue grade)
-
Sodium Sulfate (anhydrous)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0
-
Autosampler vials with inserts
2. Sample Preparation and Derivatization:
-
Aliquoting: At each time point, withdraw 50 µL of the reaction mixture and immediately quench it in 950 µL of a suitable cold solvent (e.g., acetonitrile) to stop the reaction.
-
Internal Standard Spiking: To a 2 mL autosampler vial, add 100 µL of the quenched sample aliquot and 10 µL of a 100 µg/mL Internal Standard solution.
-
Derivatization: Add 500 µL of a 3 mg/mL PFBHA solution (prepared in buffer). Add 200 mg of NaCl to facilitate phase separation later. Cap the vial tightly and vortex for 30 seconds.[6][7]
-
Reaction: Heat the vial at 60°C for 60 minutes to ensure complete derivatization.[7] Allow the vial to cool to room temperature.
-
Extraction: Add 400 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative. Let the layers separate.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the dried extract to an autosampler vial with an insert for analysis.
3. GC-MS Instrumental Parameters: The following table outlines a typical set of parameters. These should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | Thermo Scientific™ TRACE™ 1310 or equivalent | Provides robust and reproducible chromatography. |
| Injector | Split/Splitless Inlet at 250°C, Splitless mode (1 min) | Ensures efficient vaporization of the derivative without thermal breakdown. |
| Column | SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent | A non-polar 5% phenyl-arylene phase provides excellent resolution for the oxime derivatives.[3] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing optimal separation efficiency.[8] |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min | Provides good separation of the analyte from solvent and potential byproducts in a reasonable runtime. |
| MS System | Thermo Scientific™ ISQ™ 7000 Single Quadrupole or equivalent | Capable of both EI and CI modes with high sensitivity. |
| Ion Source | Negative Chemical Ionization (NCI) with Methane reagent gas | NCI is highly selective and sensitive for electronegative compounds like PFBHA derivatives.[4][5] |
| MS Temperatures | Transfer Line: 280°C, Ion Source: 200°C | Prevents cold spots and ensures analyte stability. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only characteristic ions of the target analyte and IS. |
4. Calibration and Quantification: Prepare a series of calibration standards by derivatizing known concentrations of this compound following the exact procedure as the samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration of the analyte in the reaction samples can then be determined from this calibration curve using the measured area ratio.
Comparative Analysis of Alternative Monitoring Techniques
While GC-MS with PFBHA derivatization is a superior method for this application, it is crucial for scientists to understand the landscape of alternative techniques. The choice of an analytical method is always a balance of sensitivity, speed, cost, and the specific information required.
Caption: Decision tree for selecting an analytical monitoring technique.
Performance Comparison
The following table provides a semi-quantitative comparison of the primary analytical techniques for this application.
| Feature | GC-MS (with PFBHA Deriv.) | HPLC-UV/MS (with DNPH Deriv.) | NMR Spectroscopy | Real-Time MS (e.g., ASAP-MS) |
| Sensitivity | +++++ | +++ | + | +++ |
| Selectivity | +++++ | ++++ | +++ | ++ |
| Quantitative Accuracy | +++++ | ++++ | ++++ | ++ |
| Sample Prep Time | ~90 min | ~45 min | ~5 min | <1 min |
| Analysis Speed | ~20 min/sample | ~10 min/sample | ~10 min/sample | <1 min/sample |
| Structural Info | Good (MS fragmentation) | Good (MS/MS fragmentation) | Excellent | Limited (Molecular Weight) |
| Cost (Instrument) | High | High | Very High | Medium |
| Ease of Use | Medium | Medium | Medium | Easy |
-
HPLC-UV/MS: This is a viable alternative, often using 2,4-Dinitrophenylhydrazine (DNPH) as a derivatizing agent to form a hydrazone.[1] This derivative is highly chromophoric for UV detection and ionizes well for MS. However, the sensitivity of the PFBHA/NCI-GC-MS method is typically an order of magnitude greater.
-
NMR Spectroscopy: NMR is unparalleled for structural elucidation of reactants, products, and byproducts without the need for separation. Quantitative NMR (qNMR) can provide accurate concentration data. Its primary drawback is its significantly lower sensitivity, making it unsuitable for tracking low-level impurities or reactions approaching completion.
-
Real-Time MS: Techniques like Atmospheric Solids Analysis Probe (ASAP-MS) offer near-instantaneous analysis with minimal sample preparation.[9] A sample is simply dipped into the reaction mixture and introduced to the mass spectrometer. While incredibly fast for qualitative checks (e.g., "Is the product peak growing?"), it lacks the chromatographic separation necessary for robust quantification in a complex matrix.
Conclusion
For researchers, scientists, and drug development professionals requiring precise and reliable monitoring of reactions involving this compound, the GC-MS method coupled with PFBHA derivatization offers an unmatched combination of sensitivity, selectivity, and quantitative accuracy. While alternative methods like NMR and real-time MS have specific strengths for structural elucidation and speed, respectively, they cannot replace the validated, robust performance of the GC-MS protocol for tracking reaction kinetics and profiling low-level components. By understanding the causality behind each step—from derivatization chemistry to ionization technique—scientists can confidently generate high-quality data to accelerate their research and development efforts.
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4,4-Trifluorobutanal
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of novel and reactive chemical entities. 4,4,4-Trifluorobutanal, a valuable building block in synthesis, requires meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to ensure that operational safety and environmental stewardship are integral to our scientific pursuits.
Hazard Assessment and Immediate Safety Precautions
Before any disposal procedure begins, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive data for this specific aldehyde is not as prevalent as for more common reagents, we can infer its primary hazards based on its structure—a reactive aldehyde functional group and a stable trifluoromethyl moiety—and data from analogous compounds like 4,4,4-Trifluorobutan-1-ol.
Inferred Hazard Profile of this compound
| Hazard Category | Description | Rationale & Supporting Evidence |
| Flammability | Expected to be a flammable liquid. | The related alcohol, 4,4,4-Trifluorobutan-1-ol, is a flammable liquid with a flash point of approximately 50.6 °C.[1] Aldehydes are often similarly or more flammable than their corresponding alcohols. OSHA defines flammable liquids based on their flashpoints, which necessitates specific storage and handling protocols.[2][3] |
| Irritation | Likely to be a skin, eye, and respiratory tract irritant. | Aldehydes are well-known irritants. Safety Data Sheets for similar fluorinated compounds consistently list irritation as a primary hazard, requiring the use of extensive personal protective equipment.[4][5][6] |
| Toxicity | Potential for acute toxicity if swallowed or inhaled. | The related alcohol is classified as harmful if swallowed.[1][7] Due to the reactivity of the aldehyde group, this compound should be handled with measures to prevent ingestion, inhalation, and skin contact.[8] |
| Environmental | Classified as a halogenated organic compound and a Per- and Polyfluoroalkyl Substance (PFAS). | The presence of the C-F bond places it in the halogenated waste category.[9] The related 4,4,4-Trifluorobutan-1-ol is classified as a PFAS, indicating persistence in the environment and requiring specialized disposal methods.[7][10] |
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's specifications for breakthrough time.
-
Skin and Body Protection: A flame-retardant laboratory coat. Ensure skin is not exposed.
-
Respiratory Protection: All handling and transfers must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[8]
Regulatory Classification and Waste Profile
Proper disposal is dictated by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] this compound waste must be managed as hazardous waste.
-
Hazardous Waste Characteristic: Due to its expected flammability, the waste will exhibit the ignitability characteristic (EPA Waste Code D001).[13]
-
Listed Waste Classification: As a fluorinated organic compound, it must be collected as halogenated solvent waste .[9] While not specifically listed on the F-list unless used in certain solvent applications, best practice and regulatory prudence demand its segregation as such.[13][14]
-
PFAS Designation: The classification as a PFAS compound is critical. The EPA has issued interim guidance on the destruction and disposal of PFAS, which strongly favors methods that lead to permanent elimination, such as high-temperature incineration.[10] Landfilling is considered a less preferable option that only contains the substance.[10]
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step process for the collection and disposal of this compound waste, including contaminated materials (e.g., pipette tips, wipes).
Experimental Protocol: Waste Collection and Segregation
-
Container Selection:
-
Obtain a designated hazardous waste container that is chemically compatible with halogenated organic liquids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[12][15]
-
The container must be in good condition, free of leaks or cracks.[15]
-
Ensure the container size is appropriate for the expected volume to avoid prolonged storage of a mostly empty container.[16]
-
-
Waste Labeling:
-
Before any waste is added, affix a fully completed hazardous waste label to the container.[16]
-
The label must include:
-
The words "Hazardous Waste".[17]
-
The full chemical name: "this compound". List any other components if it is a mixture.
-
The associated hazards: "Ignitable, Irritant".
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Accumulation:
-
All transfers of this compound waste into the container must occur within a chemical fume hood.
-
Keep the waste container securely capped at all times, except when adding waste.[15]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[12][16]
-
Store the container in a designated Satellite Accumulation Area (SAA) . The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][17]
-
The SAA should be in a secondary containment tray to manage potential spills.
-
Segregate this halogenated waste stream from non-halogenated solvents, acids, bases, and oxidizers.[11][16]
-
-
Arranging for Final Disposal:
-
Once the container is full (or within the time limits specified by your institution, often six to twelve months for academic labs), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Do not move the hazardous waste from one SAA to another.[17]
-
Your EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal vendor.
-
The vendor will ensure final disposal via the appropriate method, which for PFAS-containing materials is typically high-temperature thermal treatment (incineration).[4][10]
-
Emergency Procedures
Spill Response:
-
Assess the situation: If the spill is large or you are not comfortable handling it, evacuate the area and contact EHS/emergency services.[16]
-
Control Ignition Sources: Immediately turn off any nearby ignition sources if safe to do so.[16]
-
Containment: For small spills inside a fume hood, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[5][6]
-
Collection: Carefully sweep up the absorbent material using non-sparking tools and place it in a designated container for solid hazardous waste.[5] Label the container appropriately.
-
Decontamination: Clean the spill area as directed by your institution's safety protocols.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][8]
-
Inhalation: Move the affected person to fresh air.[8]
-
Seek immediate medical attention for any exposure and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. 4,4,4-Trifluorobutan-1-ol, CAS No. 461-18-7 - iChemical [ichemical.com]
- 2. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 3. ushazmatstorage.com [ushazmatstorage.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. uakron.edu [uakron.edu]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. nipissingu.ca [nipissingu.ca]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4,4,4-Trifluorobutanal
Handling 4,4,4-Trifluorobutanal requires a meticulous approach to safety, grounded in a clear understanding of its chemical properties and associated hazards. As a fluorinated aldehyde, this compound presents a dual-risk profile that demands more than a standard laboratory coat and gloves. The introduction of fluorine atoms can significantly alter a molecule's reactivity and biological interactions, while the aldehyde group is notoriously reactive and can be an irritant.[1] This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Foundational Hazard Assessment: The 'Why' Behind the PPE
Effective safety protocols are built on a precise understanding of the risks. This compound is classified with several key hazards that directly inform our PPE strategy.[2][3]
-
Flammability: The compound is a flammable liquid and vapor, necessitating controls for ignition sources and static discharge.[3][4]
-
Eye Irritation: It is rated as causing serious eye irritation.[2] The aldehyde functional group, in general, can be corrosive to eye tissue.
-
Skin Irritation: Direct contact causes skin irritation.[2] Fluorinated compounds, in particular, warrant caution due to the potential for the release of harmful substances like hydrogen fluoride upon decomposition, which can cause severe and deep tissue burns.[5]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[2][3] Inhalation is a primary route of exposure that must be controlled.
Based on this profile, our primary objective is to create an impermeable barrier between the researcher and the chemical, preventing all routes of exposure: dermal, ocular, and inhalation.
Core PPE Requirements: Your First Line of Defense
The proper selection and use of PPE is non-negotiable. The following recommendations are based on established safety protocols for handling both reactive aldehydes and fluorinated organic compounds.[1][6]
Eye and Face Protection
Due to the risk of serious eye irritation, minimum protection consists of chemical splash goggles conforming to ANSI Z87.1 standards.[7] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes and vapors.
-
Causality: A direct splash of an aldehyde can cause significant and potentially irreversible eye damage. Goggles provide a 360-degree seal essential for protection.[6]
-
Enhanced Precaution: When handling larger quantities (>100 mL) or performing operations with a high risk of splashing (e.g., pouring, transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles .[6][8] The face shield protects the entire face from contact.
Hand Protection
Glove selection is critical and must be based on chemical compatibility. For this compound and similar aldehydes, latex gloves are unsuitable as they offer poor resistance.[6]
-
Recommended Material: Nitrile gloves are the standard for incidental contact (splash protection). Always check the manufacturer's compatibility data for breakthrough time.
-
Double-Gloving: For prolonged handling or when working with concentrated solutions, double-gloving is a field-proven best practice. This involves wearing two pairs of nitrile gloves. This significantly reduces the risk of exposure if the outer glove is compromised.
-
Protocol: Gloves should have long cuffs to protect the forearm, and sleeves of the lab coat should be tucked into the gloves.[6] Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
Body Protection
A flame-resistant (FR) laboratory coat is recommended, especially when handling flammable liquids. At a minimum, a fully-buttoned, long-sleeved laboratory coat made of a low-lint, non-synthetic material like cotton should be worn.[8]
-
Enhanced Precaution: When pouring or transferring significant quantities, a chemically resistant apron should be worn over the lab coat to protect against splashes.[6] Ensure shoes fully cover the feet; open-toed shoes or perforated footwear are never acceptable in a laboratory setting.[8]
Respiratory Protection
All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[7] This is the primary engineering control.
-
When Respirators are Needed: Respiratory protection is generally not required for routine lab-scale use inside a fume hood. However, it may be necessary in the event of a large spill or a failure of engineering controls. In such emergencies, a full-face respirator with an organic vapor cartridge may be required.[7] All respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[8]
Operational Plan: PPE Protocols for Specific Tasks
The level of PPE required should be matched to the specific task and the associated risk.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles | Double-gloving (nitrile) recommended | Laboratory coat | Mandatory: Perform in a chemical fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Double-gloving (nitrile) | Laboratory coat and chemical-resistant apron | Mandatory: Perform in a chemical fume hood |
| Reaction Workup | Chemical splash goggles and face shield | Double-gloving (nitrile) | Laboratory coat and chemical-resistant apron | Mandatory: Perform in a chemical fume hood |
Procedural Guidance: Donning, Doffing, and Disposal
A self-validating protocol ensures safety at every step, preventing contamination during PPE removal.
Donning Sequence (Putting On)
-
Lab Coat: Put on and fasten completely.
-
Gloves: Don the first pair of nitrile gloves.
-
Second Pair of Gloves: Don the second pair, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Doffing Sequence (Taking Off)
This sequence is designed to contain contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare hand. Dispose of them in the designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove goggles from the back of your head forward.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Diagram: PPE Selection Workflow for this compound
Caption: A decision-making flowchart for selecting appropriate PPE.
Emergency Operational Plan
In the event of an exposure or spill, the correct use of PPE is critical for a safe response.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[9] Seek immediate medical attention.
Spill Response
For a small spill inside a fume hood:
-
Ensure you are wearing the appropriate PPE (double gloves, goggles, face shield, lab coat).
-
Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels or sawdust.[4]
-
Use non-sparking tools to collect the absorbed material into a designated, sealed container for hazardous waste.[4]
-
Wipe down the area with a suitable solvent and decontaminate.
For large spills, evacuate the laboratory immediately and contact your institution's environmental health and safety office.
Waste Disposal Plan
All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Segregation: As a halogenated organic compound, this waste must be collected separately from non-halogenated waste streams.[10][11]
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[12]
By adhering to this comprehensive PPE and handling guide, you establish a robust safety framework that protects you and your colleagues, ensuring that your valuable research can proceed without incident.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. cdc.gov [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. 4,4,4-TRIFLUOROBUTYRALDEHYDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. uakron.edu [uakron.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
